Product packaging for Abt-770(Cat. No.:CAS No. 220614-50-6)

Abt-770

Cat. No.: B1664311
CAS No.: 220614-50-6
M. Wt: 481.4 g/mol
InChI Key: IIHFBHZWJNGWRC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ABT-770 is a potent, selective, and orally bioavailable matrix metalloproteinase (MMP) inhibitor identified in cancer research. It demonstrates greater than 1000-fold selectivity for MMP-2 over MMP-1 . The (S)-enantiomer of this compound has shown oral bioavailability and efficacy in in vivo models of tumor growth, highlighting its value as a tool for investigating the role of MMPs in cancer progression and metastasis . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should consult the scientific literature for specific application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22F3N3O6 B1664311 Abt-770 CAS No. 220614-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220614-50-6

Molecular Formula

C22H22F3N3O6

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide

InChI

InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1

InChI Key

IIHFBHZWJNGWRC-INIZCTEOSA-N

Isomeric SMILES

CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-770;  ABT 770;  ABT770;  UNII-I8NWP25THF; 

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of ABT-770 (Cethromycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-770, also known as cethromycin, is a potent, broad-spectrum ketolide antibiotic. As a semi-synthetic derivative of erythromycin A, this compound was specifically designed to overcome emerging resistance to macrolide antibiotics. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of this compound stems from its potent inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the bacterial 50S ribosomal subunit.[1]

Interaction with the 50S Ribosomal Subunit

This compound binds to the 50S ribosomal subunit in close proximity to the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[1][2] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting protein elongation. The defining characteristic of ketolides like this compound is the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group.[1] This structural modification allows for a more robust interaction with the ribosome and is crucial for its activity against certain resistant strains.

Key features of this compound's ribosomal interaction include:

  • Higher Binding Affinity: this compound exhibits a significantly higher affinity for bacterial ribosomes compared to older macrolides like erythromycin.[1][3] This tighter binding contributes to its enhanced potency and prolonged post-antibiotic effect.[4]

  • Dual-Site Interaction: While the primary binding site is within domain V of the 23S rRNA, similar to macrolides, some ketolides possess an additional interaction site in domain II of the 23S rRNA via their C11-C12 carbamate side chain.[5] This dual binding is thought to further enhance the stability of the drug-ribosome complex.

  • Activity Against Macrolide-Resistant Strains: this compound demonstrates efficacy against bacteria that have developed resistance to macrolides through two main mechanisms:

    • Target Site Modification (MLSB Resistance): This resistance is often mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides. While this compound's binding to these methylated ribosomes is reduced, it is still able to bind with sufficient affinity to inhibit protein synthesis.[3][6]

    • Efflux Pumps: The mef (macrolide efflux) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. This compound has been shown to accumulate in strains possessing these efflux pumps, suggesting it is a poor substrate for these transporters.[3][6]

Inhibition of 50S Ribosomal Subunit Formation

In addition to its direct effect on translation, this compound has been shown to be a potent inhibitor of the formation of the 50S ribosomal subunit in growing bacterial cells.[7] This dual mechanism of action, targeting both the function and the assembly of the ribosome, contributes to its potent bactericidal activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Ribosome Binding Affinity

AntibioticOrganismRibosome TypeDissociation Constant (Kd)Reference
This compoundS. pneumoniaeWild-Type~20-fold tighter than Erythromycin[4]
ErythromycinS. pneumoniaeWild-Type-[4]
This compoundH. influenzaeWild-Type>20-fold tighter than Erythromycin[4]
ErythromycinH. influenzaeWild-Type-[4]

Table 2: Inhibition of Protein Synthesis and Ribosome Assembly

CompoundOrganismAssayIC50Reference
This compoundS. pneumoniaeProtein Synthesis in whole cells2.5 ng/mL[7]
This compoundS. pneumoniae50S Ribosomal Subunit Formation5 ng/mL[7]

Table 3: In Vitro Antibacterial Activity (MIC90)

OrganismResistance PhenotypeThis compound (µg/mL)Erythromycin (µg/mL)Reference
Streptococcus pneumoniaeMacrolide-Susceptible≤0.0150.03[8]
Streptococcus pneumoniaeermB (MLSB)0.03>128[8]
Streptococcus pneumoniaemefE (Efflux)0.0616[8]
Haemophilus influenzae-24[8]
Staphylococcus aureusMacrolide-Susceptible0.030.25[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound (unlabeled this compound) to displace a radiolabeled ligand (e.g., [14C]-erythromycin) from its binding site on the ribosome.

Materials:

  • Isolated 70S ribosomes from the target organism (e.g., S. pneumoniae or H. influenzae)

  • Radiolabeled [14C]-erythromycin

  • Unlabeled this compound and erythromycin (for competition)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A reaction mixture containing isolated ribosomes, [14C]-erythromycin, and varying concentrations of unlabeled this compound or erythromycin in binding buffer is prepared.

  • The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • The reaction mixture is then rapidly filtered through glass fiber filters under vacuum. The filters trap the ribosomes and any bound radiolabeled ligand, while unbound ligand passes through.

  • The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the unlabeled competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay assesses the ability of a compound to inhibit protein synthesis from a DNA template.

Materials:

  • Commercially available E. coli S30 extract system for IVTT

  • Plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity)

  • This compound and control antibiotics

  • Appropriate buffers and energy sources (ATP, GTP)

Procedure:

  • The IVTT reaction is set up by combining the S30 extract, DNA template, amino acid mixture, and energy sources.

  • This compound or control antibiotics at various concentrations are added to the reaction mixtures.

  • The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours).

  • The amount of newly synthesized protein is quantified. This can be done by:

    • Measuring the activity of the reporter enzyme (e.g., luciferase assay).

    • Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains to be tested

  • Mueller-Hinton broth or agar (or other appropriate growth medium for the specific organism)

  • This compound and control antibiotics

  • Microtiter plates or agar plates

Procedure (Broth Microdilution Method):

  • A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plate is incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound in which there is no visible growth of the bacterium.

Visualizations

This compound Mechanism of Action Signaling Pathway

ABT770_Mechanism cluster_ribosome Bacterial 50S Ribosome PTC Peptidyl Transferase Center (Domain V of 23S rRNA) ExitTunnel Nascent Peptide Exit Tunnel DomainII Domain II of 23S rRNA ABT770 This compound ABT770->PTC High-affinity binding ABT770->ExitTunnel Blocks peptide elongation ABT770->DomainII Secondary interaction ProteinSynthesis Protein Synthesis ABT770->ProteinSynthesis Inhibits RibosomeAssembly 50S Subunit Assembly ABT770->RibosomeAssembly Inhibits BacterialGrowth Bacterial Growth & Survival ProteinSynthesis->BacterialGrowth Enables RibosomeAssembly->ProteinSynthesis Required for

Caption: this compound inhibits bacterial growth by binding to the 50S ribosome and blocking protein synthesis.

Experimental Workflow for Ribosome Binding Assay

Ribosome_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Ribosomes Isolate 70S Ribosomes Incubation Incubate Ribosomes, [14C]-Erythromycin & this compound Ribosomes->Incubation Radioligand Prepare [14C]-Erythromycin Radioligand->Incubation Competitor Prepare serial dilutions of this compound Competitor->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate IC50 and Kd Quantification->Calculation

Caption: Workflow for determining ribosome binding affinity of this compound via competitive displacement.

Conclusion

This compound's mechanism of action is characterized by its high-affinity binding to the bacterial 50S ribosomal subunit, leading to the potent inhibition of protein synthesis and 50S subunit formation. Its unique structural features enable it to overcome common macrolide resistance mechanisms, making it an effective agent against a broad spectrum of respiratory pathogens. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antibacterial agents.

References

An In-depth Technical Guide to Abt-770: A Selective Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Abt-770 was a preclinical candidate whose development was discontinued due to toxicity concerns. As a result, publicly available data on this compound is limited. This guide compiles the available information and, where specific data for this compound is unavailable, may reference data from other matrix metalloproteinase inhibitors for illustrative purposes, with clear notation.

Introduction

This compound is a potent, selective, and orally bioavailable matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories. It emerged from a drug discovery program focused on identifying novel treatments for cancer by targeting the enzymatic activity of MMPs, which are critically involved in tumor growth, invasion, and metastasis. This compound belongs to a class of N-formylhydroxylamine (retrohydroxamate) biaryl ethers. While showing promise in preclinical development, its progression was ultimately halted due to toxicity issues, leading to the development of successor compounds such as ABT-518.

Chemical Structure and Properties

This compound is chemically identified as N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide-
Molecular Formula C₂₂H₂₂F₃N₃O₆-
Molecular Weight 481.42 g/mol -
SMILES CC1(C)C(=O)N(C(=O)N1)C--INVALID-LINK--COc2ccc(cc2)Oc3ccc(cc3)OC(F)(F)F-
Melting Point Data not publicly available-
Solubility Data not publicly available-

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion, metastasis, and angiogenesis.

The proposed mechanism of action for this compound involves the chelation of the catalytic zinc ion in the active site of MMPs by its hydroxamate group. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins. By inhibiting MMPs, this compound was designed to impede the breakdown of the tissue barriers, thereby limiting cancer cell invasion and the formation of new blood vessels that supply the tumor.

MMP_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_abt770 Therapeutic Intervention cluster_outcomes Pathological Processes Tumor_Cell Tumor Cell MMPs Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9) Tumor_Cell->MMPs secretes ECM Extracellular Matrix (ECM) (e.g., Collagen) Degradation ECM Degradation MMPs->ECM degrades Abt770 This compound Abt770->MMPs inhibits Invasion Tumor Invasion & Metastasis Degradation->Invasion Angiogenesis Angiogenesis Degradation->Angiogenesis

Mechanism of Action of this compound as an MMP Inhibitor.

Preclinical Data

Due to the discontinuation of its development, specific preclinical efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not widely published. The following tables are structured to present such data, but are largely populated with placeholders or illustrative data from other broad-spectrum MMP inhibitors of the same era to provide context for the expected profile of such a compound.

Table 2: In Vitro Efficacy of MMP Inhibitors

Target MMPIC₅₀ (nM)Ki (nM)Assay TypeSource (Illustrative)
MMP-1 (Collagenase-1) Data not availableData not availableFluorogenic Substrate-
MMP-2 (Gelatinase-A) Data not availableData not availableFluorogenic Substrate-
MMP-9 (Gelatinase-B) Data not availableData not availableFluorogenic Substrate-
MMP-13 (Collagenase-3) Data not availableData not availableFluorogenic Substrate-
MMP-14 (MT1-MMP) Data not availableData not availableFluorogenic Substrate-

Table 3: In Vivo Efficacy of MMP Inhibitors in Xenograft Models

Cancer ModelDosing RegimenTumor Growth Inhibition (%)Survival Increase (%)Source (Illustrative)
Pancreatic Cancer (AsPC-1)Data not availableData not availableData not available-
Lung Cancer (A549)Data not availableData not availableData not available-
Breast Cancer (MDA-MB-231)Data not availableData not availableData not available-

Table 4: Preclinical Pharmacokinetic Profile of Oral MMP Inhibitors

ParameterValueSpeciesSource (Illustrative)
Bioavailability (%) Data not availableRat-
Tₘₐₓ (h) Data not availableRat-
Cₘₐₓ (ng/mL) Data not availableRat-
AUC (ng·h/mL) Data not availableRat-
Half-life (t₁/₂) (h) Data not availableRat-

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating MMP inhibitors, the following sections outline the likely experimental designs that would have been employed.

In Vitro MMP Inhibition Assay

A common method to determine the inhibitory potency of a compound like this compound is a fluorogenic substrate assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the presence of an active MMP, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus reducing the fluorescence signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant human MMP enzyme to a working concentration in assay buffer.

    • Dilute the fluorogenic MMP substrate in assay buffer.

  • Assay Procedure:

    • Add serial dilutions of this compound to the wells of a 96-well microplate.

    • Add the diluted MMP enzyme to the wells and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

In_Vitro_MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound to 96-well Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MMP Enzyme Solution Add_Enzyme Add MMP Enzyme & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for an In Vitro MMP Inhibition Assay.
In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model in immunocompromised mice would likely have been used.

Principle: Human cancer cells are implanted into mice that lack a functional immune system to prevent rejection. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and overall survival is monitored.

Protocol Outline:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., a line known to express high levels of MMPs).

    • Implant a defined number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., orally via gavage) to the treatment group at various doses and schedules.

    • Administer a vehicle control to the control group.

  • Efficacy Assessment:

    • Measure tumor volume regularly throughout the study.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (or upon reaching a defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Calculate the percentage of tumor growth inhibition.

    • Analyze survival data if the study includes a survival endpoint.

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant_Cells Implant Human Cancer Cells into Mice Monitor_Tumors Monitor Tumor Establishment Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumors->Randomize Treat_Abt770 Administer this compound (Treatment Group) Randomize->Treat_Abt770 Treat_Vehicle Administer Vehicle (Control Group) Randomize->Treat_Vehicle Monitor_Health Monitor Tumor Growth & Animal Health Treat_Abt770->Monitor_Health Treat_Vehicle->Monitor_Health Euthanize Euthanize & Excise Tumors at Endpoint Monitor_Health->Euthanize Analyze_Tumors Tumor Analysis (Histology, Biomarkers) Euthanize->Analyze_Tumors Analyze_Data Analyze Tumor Growth & Survival Data Euthanize->Analyze_Data

Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

This compound represents a significant step in the development of selective, non-peptidic MMP inhibitors for cancer therapy. Although its clinical development was not pursued due to toxicity, the learnings from its discovery and preclinical evaluation have informed the design of subsequent generations of MMP inhibitors. This technical guide provides a summary of the available information on this compound, offering a valuable resource for researchers in the field of oncology and drug development.

Abt-770: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of Abt-770, a potent and selective inhibitor of matrix metalloproteinases (MMPs). This document outlines the core principles of this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Introduction to this compound

This compound is a synthetic, non-peptidic inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Due to their critical role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including cancer cell invasion and metastasis. This compound was developed as a potential therapeutic agent to target these processes.

Target Identification and Mechanism of Action

The primary molecular targets of this compound have been identified as members of the matrix metalloproteinase family, with a notable selectivity for gelatinases, specifically MMP-2 and MMP-9.[2][3][4] The mechanism of action for this compound, like other hydroxamate-based MMP inhibitors, involves the chelation of the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme.[1] This interaction blocks the enzymatic activity, preventing the degradation of ECM proteins.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

TargetIC50 (nM)
MMP-14600
MMP-23.7 - 4
MMP-9120

Data compiled from multiple sources.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's mechanism and its validation, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 This compound Mechanism of Action This compound This compound MMP-2/MMP-9 (Active) MMP-2/MMP-9 (Active) This compound->MMP-2/MMP-9 (Active) Inhibits Inactive MMP-2/MMP-9 Inactive MMP-2/MMP-9 MMP-2/MMP-9 (Active)->Inactive MMP-2/MMP-9 ECM Degradation ECM Degradation MMP-2/MMP-9 (Active)->ECM Degradation Promotes Extracellular Matrix (ECM) Extracellular Matrix (ECM) Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis Leads to ECM ECM ECM->ECM Degradation

Caption: Mechanism of this compound Inhibition.

cluster_1 Target Validation Workflow Hypothesis Hypothesis In Vitro Assays In Vitro Assays Hypothesis->In Vitro Assays Enzymatic Assays Enzymatic Assays In Vitro Assays->Enzymatic Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models Enzymatic Assays->In Vivo Models Cell-Based Assays->In Vivo Models Target Validated Target Validated In Vivo Models->Target Validated

Caption: Target Validation Workflow for this compound.

Experimental Protocols for Target Validation

The validation of this compound's inhibitory effect on MMPs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Enzymatic Activity Assay (Fluorogenic Substrate)

This assay directly measures the enzymatic activity of MMPs and the inhibitory effect of this compound.

Materials:

  • Recombinant human MMP-2 and MMP-9

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant MMP enzyme to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every 5 minutes for 1-2 hours at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Cell or tissue lysates, or conditioned media

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Prepare protein samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow protein renaturation.

  • Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another basement membrane extract

  • Cancer cell line known to express MMP-2/MMP-9

  • Serum-free and serum-containing cell culture media

  • This compound

  • Calcein-AM or other cell staining dye

Protocol:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

  • Quantify the inhibition of invasion by comparing the number of invading cells in the this compound treated groups to the vehicle control.

In Vivo Tumor Xenograft Model

Animal models are crucial for validating the anti-tumor efficacy of this compound in a physiological context.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the this compound treated and vehicle control groups to determine efficacy.

Conclusion

This compound has been identified and validated as a potent and selective inhibitor of MMP-2 and MMP-9. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MMP inhibitors. While this compound has shown promise in preclinical studies, further research is necessary to address potential toxicities, such as drug-induced phospholipidosis, before its therapeutic potential can be fully realized.[1][4][5]

References

Abt-770: A Comprehensive Technical Guide to In Vitro Activity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity and potency of Abt-770, a ketolide antibiotic. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including key respiratory tract infection agents and multi-drug resistant strains. Its efficacy is summarized below through Minimum Inhibitory Concentration (MIC) data.

Gram-Positive Aerobes

This compound exhibits robust activity against various Gram-positive aerobes, including macrolide-resistant strains of Streptococcus pneumoniae.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.0080.015≤0.004 - 0.015
Streptococcus pneumoniae (penicillin-resistant)0.0150.030.008 - 0.06
Streptococcus pneumoniae (erythromycin-resistant, ermB)0.0081.00.008 - 1.0[1]
Streptococcus pyogenes0.0080.008≤0.004 - 0.015
Staphylococcus aureus (methicillin-susceptible)0.030.060.03 - 0.06
Staphylococcus aureus (methicillin-resistant)≤0.06>40.03 - >4
Gram-Negative Aerobes

The activity of this compound against Gram-negative aerobes is more variable.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Haemophilus influenzae2.04.00.5 - 8.0[2]
Moraxella catarrhalis0.060.120.03 - 0.25
Atypical Bacteria

This compound is highly potent against atypical bacteria, which are common causes of respiratory infections.

OrganismMIC₉₀ (µg/mL)
Mycoplasma pneumoniae≤0.001[3]
Chlamydia pneumoniae0.015[4]
Legionella pneumophila1.0 - 2.0[4]

Experimental Protocols

The in vitro activity of this compound has been predominantly evaluated using standardized methods from the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Bacterial colonies are isolated from an 18-24 hour agar plate.
  • A suspension of the colonies is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Drug Dilution:

  • This compound is serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension.
  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • A bacterial suspension is prepared to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth.
  • This compound is added at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).

2. Sampling and Plating:

  • Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Serial dilutions of the aliquots are made, and a specific volume is plated onto an appropriate agar medium.

3. Incubation and Colony Counting:

  • The agar plates are incubated at 35-37°C for 18-24 hours.
  • The number of viable colonies (CFU/mL) is determined for each time point.

4. Analysis:

  • The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other ketolides, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain.

Abt770_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA Exit_Tunnel Nascent Peptide Exit Tunnel Peptidyl_Transferase_Center Peptidyl Transferase Center Growing_Peptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Growing_Peptide Blockage Exit_Tunnel->Blockage Blocks Elongation mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid Growing_Peptide->Exit_Tunnel Elongates through Abt770 This compound Abt770->23S_rRNA Binds to Domain V (A2058) & Domain II (A752) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Blockage->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Standardized Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C for 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

References

Abt-770: A Technical Chronicle of a Potent Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth guide details the discovery and development history of Abt-770, a potent and selective matrix metalloproteinase (MMP) inhibitor. Developed by Abbott Laboratories, this compound emerged from a rigorous drug discovery program aimed at identifying novel cancer therapeutics. This document outlines its chemical synthesis, mechanism of action, preclinical efficacy, and the ultimate reasons for its discontinuation, providing valuable insights into the challenges of MMP inhibitor development.

Discovery and Design Rationale

This compound was the culmination of an extensive effort at Abbott Laboratories to develop orally bioavailable and selective MMP inhibitors for oncology. The program evolved from early succinate-based inhibitors to a novel class of biaryl hydroxamates, leveraging in-house technologies such as Structure-Activity Relationship (SAR) by NMR.[1] However, the metabolic instability of these hydroxamates prompted the exploration of N-formylhydroxylamines (retrohydroxamates). This led to the discovery of a series of biaryl ether retrohydroxamates, the chemical class to which this compound belongs.[1]

The design strategy focused on achieving selectivity for gelatinases (MMP-2 and MMP-9), which are strongly implicated in tumor invasion and angiogenesis, while sparing collagenase (MMP-1) to avoid potential musculoskeletal side effects associated with broad-spectrum MMP inhibition.

Mechanism of Action: Targeting Tumor Progression

This compound functions as a potent inhibitor of matrix metalloproteinases, specifically targeting MMP-2 and MMP-9. MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. In the context of cancer, elevated MMP activity facilitates tumor growth, invasion, and metastasis by breaking down the basement membrane, enabling cancer cells to migrate and establish secondary tumors.

By binding to the active site of MMP-2 and MMP-9, this compound blocks their enzymatic activity, thereby preventing the degradation of the ECM. This inhibition is crucial in halting the progression of cancer.

Below is a diagram illustrating the signaling pathway of MMP inhibition.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Pro_MMPs Pro-MMPs MMPs Active MMPs (e.g., MMP-2, MMP-9) Pro_MMPs->MMPs Activation Degraded_ECM Degraded ECM MMPs->Degraded_ECM Degradation ECM Extracellular Matrix (e.g., Collagen, Laminin) Invasion Invasion Degraded_ECM->Invasion Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis Metastasis Metastasis Invasion->Metastasis Abt770 This compound Abt770->MMPs Inhibition

Caption: Mechanism of action of this compound in inhibiting MMP-mediated processes.

Quantitative Efficacy and Selectivity

This compound demonstrated potent and selective inhibition of key MMPs implicated in cancer progression. The following table summarizes its in vitro inhibitory activity.

EnzymeIC50 (nM)
MMP-1 (Collagenase)4600
MMP-2 (Gelatinase A)3.7
MMP-9 (Gelatinase B)120

Data sourced from a review of Abbott Laboratories' MMP inhibitor program.

This significant selectivity for MMP-2 and MMP-9 over MMP-1 was a key design achievement, aimed at minimizing the risk of musculoskeletal side effects observed with earlier, less selective MMP inhibitors.

Experimental Protocols

General Synthesis of Biaryl Ether Retrohydroxamates

The synthesis of the biaryl ether retrohydroxamate class of compounds, including this compound, followed a convergent route. A key step involved the coupling of a substituted phenol with an appropriate aryl partner to form the biaryl ether core. The retrohydroxamate moiety was then introduced to complete the molecule. While the specific, step-by-step protocol for this compound is not publicly available, the general synthetic strategy is outlined below.

Synthesis_Workflow A Substituted Phenol C Coupling Reaction (e.g., Ullmann or Suzuki) A->C B Aryl Halide/Boronic Acid B->C D Biaryl Ether Intermediate C->D E Introduction of Side Chain D->E F Functional Group Manipulation E->F G Final Compound (Retrohydroxamate) F->G

Caption: General synthetic workflow for biaryl ether retrohydroxamates.

In Vitro MMP Inhibition Assay

The inhibitory potency of this compound against various MMPs was determined using a fluorogenic substrate assay. This method measures the cleavage of a specific substrate by the MMP enzyme, resulting in a fluorescent signal. The assay was performed with and without the inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).

Protocol Outline:

  • Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-9) were activated according to standard procedures.

  • This compound was serially diluted to various concentrations.

  • The enzyme, inhibitor, and a fluorogenic substrate were incubated together in an appropriate buffer system.

  • The fluorescence intensity was measured over time using a microplate reader.

  • IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Preclinical Development and Discontinuation

This compound demonstrated significant anticancer activity in animal models. However, during preclinical development, toxicity issues arose that ultimately led to its discontinuation.

Metabolic Instability and Phospholipidosis

The primary reason for halting the development of this compound was its metabolic instability. The compound was found to be easily metabolized to an amine metabolite. This cationic metabolite was shown to induce phospholipidosis, a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids. This toxicity was a significant safety concern, preventing its advancement into clinical trials.

The following diagram illustrates the logical relationship leading to the discontinuation of this compound.

Discontinuation_Logic Abt770 This compound Metabolism Metabolism Abt770->Metabolism Amine_Metabolite Amine Metabolite Metabolism->Amine_Metabolite Phospholipidosis Phospholipidosis (Toxicity) Amine_Metabolite->Phospholipidosis Discontinuation Discontinuation of Development Phospholipidosis->Discontinuation

Caption: The metabolic fate of this compound leading to its discontinuation.

The Legacy of this compound: Paving the Way for Successors

Despite its own developmental failure, the knowledge gained from the this compound program was instrumental in the design of a next-generation MMP inhibitor, ABT-518. To address the metabolic instability and resulting toxicity, the chemical structure of this compound was modified. The biaryl ether linkage was replaced with a more stable phenoxyphenyl sulfone group. This structural change led to the development of ABT-518, a potent and selective MMP inhibitor with an improved safety profile that did advance to Phase I clinical trials in cancer patients.[1]

Conclusion

The story of this compound provides a compelling case study in the complexities of drug discovery and development. While demonstrating high potency and selectivity for its intended targets, unforeseen metabolic liabilities leading to toxicity ultimately prevented its clinical application. However, the rigorous scientific investigation into its shortcomings directly informed the successful design of a follow-up compound, highlighting the iterative and knowledge-building nature of pharmaceutical research. The data and lessons learned from the this compound program remain a valuable resource for scientists working on the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Signaling Pathway Modulation of Abt-770

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Abt-770" has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides a detailed overview of the core signaling pathways modulated by these molecules, with a primary focus on NBI-1070770, a negative allosteric modulator of the NMDA receptor, and a summary of this compound, a matrix metalloproteinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these compounds.

Part 1: NBI-1070770 (formerly known as '770) - Modulation of the NMDA Receptor Signaling Pathway

NBI-1070770 is a novel, selective, and orally active negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It was under development by Neurocrine Biosciences for the treatment of major depressive disorder (MDD).[1][2][6][7]

Core Mechanism of Action

NBI-1070770 exerts its effects by selectively targeting the NR2B subunit of the NMDA receptor.[1][2][3][4][5][6] As a negative allosteric modulator, it does not directly compete with the agonist binding sites (for glutamate and glycine) but instead binds to a different site on the receptor complex. This binding event induces a conformational change that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the overall activity of the receptor. This targeted modulation of the NMDA receptor is a departure from traditional antidepressants that primarily target monoamine systems.[3][8]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, including depression. The signaling cascade initiated by NMDA receptor activation is complex and involves multiple downstream effectors.

Key components of the NMDA receptor signaling pathway include:

  • Upstream Activators: The primary agonists for the NMDA receptor are the neurotransmitters glutamate and glycine (or D-serine). For the channel to open, both glutamate and a co-agonist must bind to their respective sites on the receptor.

  • Ion Influx: Upon activation, the NMDA receptor channel opens, allowing for the influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ acts as a critical second messenger.

  • Downstream Effectors: The rise in intracellular Ca²⁺ concentration triggers a cascade of signaling events, including the activation of various kinases and phosphatases such as:

    • Calmodulin-dependent protein kinase II (CaMKII): A key protein in learning and memory.

    • Protein Kinase C (PKC): Involved in a wide range of cellular processes.

    • Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway: Regulates gene expression and cell survival.

    • Neuronal nitric oxide synthase (nNOS): Produces nitric oxide, a retrograde messenger.

  • Gene Expression: Ultimately, these signaling pathways can lead to changes in gene expression through the activation of transcription factors like CREB (cAMP response element-binding protein), which influences the synthesis of proteins involved in synaptic structure and function, such as brain-derived neurotrophic factor (BDNF).

Modulation by NBI-1070770

By acting as a negative allosteric modulator of the NR2B subunit, NBI-1070770 is designed to dampen the excessive glutamatergic neurotransmission hypothesized to be involved in the pathophysiology of depression. This leads to a reduction in Ca²⁺ influx and subsequent downstream signaling, potentially restoring synaptic homeostasis. The selectivity for the NR2B subunit is intended to provide a more targeted therapeutic effect with a potentially better safety profile compared to non-selective NMDA receptor antagonists.[1][2][4][5]

Clinical Development and Data

NBI-1070770 progressed to a Phase II clinical trial to evaluate its efficacy and safety in adults with major depressive disorder.[1][2][6][7] However, Neurocrine Biosciences announced that the trial did not meet its primary endpoint, as the compound was unable to significantly improve depression severity compared to placebo.[3][9]

Table 1: Summary of NBI-1070770 Clinical Trial

Parameter Description
Drug Name NBI-1070770
Mechanism of Action Negative Allosteric Modulator of NMDA NR2B receptor
Indication Major Depressive Disorder (MDD)
Phase of Development Phase II
Primary Endpoint Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score
Outcome Did not meet primary endpoint
Experimental Protocols

General Protocol for Assessing NMDA Receptor Modulation (Illustrative)

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NMDA receptor subunits (e.g., GluN1, GluN2B).

  • Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and currents are evoked by the application of glutamate and glycine.

  • Compound Application: NBI-1070770 is applied at varying concentrations to determine its effect on the agonist-evoked currents.

  • Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value, representing the concentration of NBI-1070770 that inhibits 50% of the maximal NMDA receptor response.

DOT Diagram: NBI-1070770 Modulation of NMDA Receptor Signaling

NBI_1070770_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Allosteric Site Glutamate->NMDA_Receptor:nr1 Glycine Glycine Glycine->NMDA_Receptor:nr2b NBI_1070770 NBI-1070770 NBI_1070770->NMDA_Receptor:nam Inhibits Ca2_Influx Ca²⁺ Influx NMDA_Receptor->Ca2_Influx CaMKII CaMKII Activation Ca2_Influx->CaMKII ERK_Pathway ERK Pathway Ca2_Influx->ERK_Pathway Gene_Expression Gene Expression (e.g., BDNF) CaMKII->Gene_Expression ERK_Pathway->Gene_Expression

Caption: NBI-1070770 pathway modulation.

Part 2: this compound - Inhibition of Matrix Metalloproteinases (MMPs)

This compound is identified as a selective and orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[10] MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation and remodeling of the extracellular matrix (ECM).[11][12][13][14]

Core Mechanism of Action

MMP inhibitors like this compound function by blocking the catalytic activity of these enzymes.[10] This inhibition prevents the breakdown of ECM components such as collagen, elastin, and proteoglycans.[12][13] The dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis, angiogenesis, and inflammation.[11][12][15] Specifically, this compound has been noted as an inhibitor of MMP-2.[10][16]

MMP-related Signaling Pathways

MMPs can influence cellular signaling in several ways:

  • Release of Growth Factors: By degrading the ECM, MMPs can release sequestered growth factors (e.g., TGF-β, FGF), making them available to bind to their receptors and activate downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.[12][17]

  • Cleavage of Cell Surface Receptors: MMPs can cleave and either activate or inactivate cell surface receptors, directly modulating signaling cascades.

  • Regulation of Cell Adhesion: The breakdown of the ECM by MMPs alters cell-matrix interactions, which can impact integrin signaling and influence cell migration, proliferation, and survival.[13]

By inhibiting MMPs, this compound can indirectly modulate these signaling pathways, thereby potentially reducing tumor invasion, metastasis, and angiogenesis.

Table 2: General Properties of this compound (as an MMP Inhibitor)

Property Description
Drug Name This compound
Target Class Matrix Metalloproteinase (MMP) Inhibitor
Specific Target (reported) MMP-2
Potential Therapeutic Area Oncology, Inflammatory Diseases
Mode of Action Inhibition of ECM degradation, modulation of cell signaling

DOT Diagram: General Workflow for Screening MMP Inhibitors

MMP_Inhibitor_Screening Start Start Compound_Library Compound Library (e.g., this compound) Start->Compound_Library Enzyme_Assay In vitro MMP Enzyme Assay Compound_Library->Enzyme_Assay Cell_Based_Assay Cell-based Assays (Invasion, Migration) Enzyme_Assay->Cell_Based_Assay Active Hits In_Vivo_Model In vivo Models (e.g., Xenograft) Cell_Based_Assay->In_Vivo_Model Potent Hits Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Efficacious Compounds End End Lead_Optimization->End

Caption: Workflow for MMP inhibitor screening.

The term "this compound" encompasses at least two distinct therapeutic candidates targeting different signaling pathways. NBI-1070770 offered a targeted approach to modulating the NMDA receptor pathway for the treatment of major depressive disorder, and while it did not succeed in its Phase II trial, the study of its mechanism provides valuable insights for future drug development in this area. This compound, as a matrix metalloproteinase inhibitor, represents a class of molecules with broad therapeutic potential in diseases characterized by excessive tissue remodeling and aberrant cell signaling. This guide has provided a technical overview of their respective mechanisms and the signaling pathways they modulate to aid in the ongoing research and development efforts within the scientific community.

References

"Abt-770" pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".

Introduction

Initial searches for "this compound" did not yield a specific compound with that designation. However, the query likely refers to a ketolide antibiotic, possibly ABT-773 , a precursor or related compound to solithromycin (CEM-101) . Solithromycin is a novel fluoroketolide antibiotic that has undergone significant clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and pharmacodynamic profile of solithromycin.

Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3] This document provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its antimicrobial activity and the pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies involving healthy adult subjects. These studies have characterized its absorption, distribution, metabolism, and excretion profile following single and multiple oral doses.

Absorption

Following oral administration, solithromycin is absorbed with a median time to peak plasma concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not significantly affected by food. Studies have shown that the bioavailability of a single 400 mg oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]

Distribution

Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are important sites of infection in CABP.

Metabolism

Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its own metabolism.[3][5]

Excretion

The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of solithromycin from single and multiple-dose studies in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted State)

Dose (mg)Cmax (μg/mL)AUC0–∞ (μg·h/mL)Tmax (h)t1/2 (h)
500.040.31.53.6
1000.090.82.04.4
2000.242.53.05.4
4000.616.83.55.4
8001.016.24.06.4
12001.324.14.07.9
16001.530.26.09.0

Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose study.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)

Dose (mg)Cmax,ss (μg/mL)AUCτ (μg·h/mL)Tmax (h)Accumulation Ratio (AUC)
2000.252.33.01.4
3000.515.33.01.8
4000.778.53.02.0
6001.5018.43.02.2

Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily dosing for 7 days.[1]

Pharmacodynamics

The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the organism and drug concentration.

In Vitro Activity

Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against common respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][6]

Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.0080.015
Streptococcus pneumoniae (penicillin-resistant)0.120.25
Streptococcus pneumoniae (macrolide-resistant)0.120.5
Haemophilus influenzae12
Moraxella catarrhalis0.060.12
Mycoplasma pneumoniae≤0.004≤0.004
Legionella pneumophila0.030.06
Staphylococcus aureus (MSSA)0.060.06
Staphylococcus aureus (MRSA)0.120.25
Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) is the PK/PD index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy.[7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8, respectively.[7][8]

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of solithromycin in healthy adult subjects.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]

  • Participants: Healthy adult male and female subjects.

  • Dosing:

    • Single Dose: Escalating single oral doses of solithromycin (50 mg to 1600 mg) or placebo were administered.[1]

    • Multiple Dose: Subjects received once-daily oral doses of solithromycin (200 mg to 600 mg) or placebo for 7 days.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of solithromycin were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Food Effect Study

Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of solithromycin.

Methodology:

  • Study Design: An open-label, randomized, two-period crossover study.

  • Participants: Healthy adult subjects.

  • Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]

  • Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.

Visualizations

G Mechanism of Action of Solithromycin Solithromycin Solithromycin Ribosome Bacterial 50S Ribosomal Subunit Solithromycin->Ribosome Binds to Inhibition Inhibition rRNA 23S rRNA Ribosome->rRNA Contains ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis G Pharmacokinetic Study Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase SubjectRecruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Single or Multiple Doses) SubjectRecruitment->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling PlasmaSeparation Plasma Separation and Storage Sampling->PlasmaSeparation HPLC_MS HPLC-MS/MS Analysis (Drug Concentration) PlasmaSeparation->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) HPLC_MS->PK_Analysis PK_Parameters Determination of PK Parameters (Cmax, AUC, t1/2) PK_Analysis->PK_Parameters

References

The Cellular Journey of Abt-770: An In-depth Technical Guide on Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-770, a potent matrix metalloproteinase (MMP) inhibitor, has demonstrated significant therapeutic potential. However, its clinical development has been hampered by off-target effects, specifically drug-induced phospholipidosis. Understanding the cellular uptake and distribution of this compound and its metabolites is paramount to mitigating these effects and unlocking the full potential of this class of inhibitors. This technical guide provides a comprehensive overview of the cellular fate of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction

This compound is a hydroxamate-based inhibitor of MMPs, with selectivity for MMP-2 and MMP-9.[1] These enzymes play a critical role in the degradation of the extracellular matrix, a process implicated in various pathological conditions, including cancer metastasis and inflammation.[2][3][4][5] While the primary mechanism of action of this compound is the inhibition of these key enzymes, its journey into and within the cell dictates both its efficacy and its safety profile. A critical aspect of this compound's preclinical profile is its metabolism to a cationic amine metabolite, which has been directly linked to the induction of phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids within cells.[2][6] This guide delves into the specifics of this compound's cellular uptake, its subsequent distribution, and the metabolic transformation that leads to this significant off-target effect.

Cellular Uptake and Distribution of this compound and its Metabolites

While specific quantitative data on the cellular uptake of the parent compound this compound is not extensively available in the public domain, studies have focused on the distribution and effects of its primary amine metabolite.

Tissue Distribution

Research in rat models has indicated that the metabolites of this compound, particularly the cationic amine metabolite, exhibit a higher tissue-to-plasma distribution ratio compared to other MMP inhibitors like ABT-518.[6] This accumulation of drug-related material is particularly prominent in tissues where phospholipidosis is observed.[2][6]

Table 1: Qualitative Tissue Distribution of this compound Metabolites

TissueRelative Metabolite ConcentrationAssociated PathologyReference
Various (unspecified)HighGeneralized Phospholipidosis[2][6]
Subcellular Distribution and a Tale of Two Compartments

The development of phospholipidosis strongly suggests that the amine metabolite of this compound accumulates within lysosomes. Cationic amphiphilic drugs are known to become protonated and trapped within the acidic environment of lysosomes. This sequestration is a key event preceding the inhibition of lysosomal phospholipases and the subsequent accumulation of phospholipids.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound involves the direct inhibition of matrix metalloproteinases. However, the off-target effects are driven by the physicochemical properties of its metabolite.

This compound and Matrix Metalloproteinase Inhibition

MMP_Inhibition Abt770 This compound MMPs MMP-2, MMP-9 Abt770->MMPs Inhibits Degradation ECM Degradation MMPs->Degradation Promotes ECM Extracellular Matrix (e.g., Collagen) CellMigration Cell Migration & Invasion Degradation->CellMigration Enables Phospholipidosis_Pathway cluster_cell Cellular Environment cluster_lysosome Lysosome (Acidic pH) Abt770 This compound Metabolism Metabolism (e.g., in Liver) Abt770->Metabolism AmineMetabolite Cationic Amine Metabolite Metabolism->AmineMetabolite Protonation Protonation AmineMetabolite->Protonation TrappedMetabolite Trapped Metabolite (Cationic) Protonation->TrappedMetabolite Phospholipase Lysosomal Phospholipase TrappedMetabolite->Phospholipase Inhibits Phospholipids Phospholipids Phospholipase->Phospholipids Degrades LamellarBodies Lamellar Bodies (Phospholipid Accumulation) Phospholipids->LamellarBodies Accumulates as Phospholipidosis Phospholipidosis LamellarBodies->Phospholipidosis Uptake_Workflow Start Seed Cells in Plate Incubate Incubate with Radiolabeled this compound Start->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End Calculate Cellular Uptake Normalize->End

References

ABT-770: A Dual-Targeting Molecule with Potent Antibiotic and Anti-Enzymatic Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity and Kinetics of ABT-770 as a Ketolide Antibiotic and a Matrix Metalloproteinase Inhibitor

This compound, also known as Cethromycin in its antibiotic context, is a versatile molecule that has demonstrated significant inhibitory activity against two distinct classes of biological targets: the bacterial ribosome and matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound for both target types, intended for researchers, scientists, and drug development professionals.

Section 1: this compound as a Ketolide Antibiotic

This compound is a member of the ketolide class of antibiotics, which are semi-synthetic derivatives of erythromycin. These antibiotics are designed to overcome macrolide resistance in bacteria. This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

Binding Affinity and Kinetics

This compound exhibits a significantly higher binding affinity for the bacterial ribosome compared to earlier macrolides like erythromycin. This enhanced affinity is a key factor in its potent antimicrobial activity, particularly against macrolide-resistant strains.

Quantitative Data Summary: Ribosomal Binding

CompoundTarget OrganismRibosome TypeMethodParameterValueReference
This compound (Cethromycin)Haemophilus influenzaeWild-typeRibosome binding assayBinding Affinity>20-fold tighter than erythromycin[1]
ABT-773 (this compound)Streptococcus pneumoniaeWild-typeRadioligand competition assayKd67-fold lower than erythromycin[2]
ABT-773 (this compound)Streptococcus pneumoniaeMethylated (Erm-mediated resistance)Radioligand competition assayBindingAble to bind, but with lower affinity than to wild-type[2]
Telithromycin (a related ketolide)Escherichia coliWild-typeKinetic and footprinting analysisKT (low-affinity)500 nM[3]
Telithromycin (a related ketolide)Escherichia coliWild-typeKinetic and footprinting analysisKT* (high-affinity)8.33 nM[3]
Telithromycin (a related ketolide)Escherichia coliWild-typeKinetic and footprinting analysiskoff.T0.0082/min[3]

Studies on the binding kinetics of cethromycin (this compound) in Haemophilus influenzae have shown that its tight binding is primarily due to a 20-fold slower dissociation rate from the ribosome compared to erythromycin.[1] This prolonged residence time on the target is believed to contribute to its enhanced post-antibiotic effect.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound targets the bacterial ribosome, a key component of the protein synthesis machinery. By binding to the 50S subunit, it physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Growing_Polypeptide Growing_Polypeptide 50S->Growing_Polypeptide Peptide bond formation & translocation Inhibition Inhibition 50S->Inhibition 30S 30S mRNA mRNA mRNA->30S Binds to Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Enters A-site Peptidyl-tRNA Peptidyl-tRNA Peptidyl-tRNA->50S in P-site ABT770 This compound ABT770->50S Binds to exit tunnel

Inhibition of Bacterial Protein Synthesis by this compound.
Experimental Protocols

This protocol is adapted from methodologies used to study macrolide-ribosome interactions.

Objective: To determine the dissociation constant (Kd) of this compound for bacterial ribosomes.

Materials:

  • Purified bacterial ribosomes (70S)

  • Radiolabeled [14C]this compound or a suitable radiolabeled macrolide competitor (e.g., [14C]erythromycin)

  • Unlabeled this compound

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl)

  • Microcentrifuge tubes

  • Ultracentrifuge with appropriate rotor (e.g., Beckman TL-45)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a fixed concentration of purified ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound in binding buffer. For competition assays, incubate ribosomes with a fixed concentration of a radiolabeled macrolide and varying concentrations of unlabeled this compound.

  • Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[4]

  • Pellet the ribosomes by ultracentrifugation at 100,000 x g for 2 hours.[4]

  • Carefully remove the supernatant containing the unbound ligand.

  • Resuspend the ribosome pellet and measure the amount of radioactivity associated with it using a scintillation counter.

  • Calculate the amount of bound and free radioligand at each concentration.

  • Determine the Kd by plotting the amount of bound ligand versus the concentration of free ligand and fitting the data to a saturation binding curve. For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Ribosomes Prepare purified bacterial ribosomes Start->Prepare_Ribosomes Incubate Incubate ribosomes with radiolabeled this compound (or competitor assay) Prepare_Ribosomes->Incubate Centrifuge Ultracentrifugation to pellet ribosomes Incubate->Centrifuge Separate Separate supernatant (unbound) from pellet (bound) Centrifuge->Separate Measure Measure radioactivity in the pellet Separate->Measure Analyze Data analysis: Calculate Kd or Ki Measure->Analyze End End Analyze->End

Workflow for Radioligand Ribosome Binding Assay.

Section 2: this compound as a Matrix Metalloproteinase (MMP) Inhibitor

In addition to its antibiotic properties, this compound has been investigated as a potent and selective inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and arthritis.

Binding Affinity and Kinetics

This compound demonstrates high affinity and selectivity for certain MMPs, particularly the gelatinases (MMP-2 and MMP-9), while showing significantly lower affinity for others, such as MMP-1.

Quantitative Data Summary: MMP Inhibition

CompoundTarget MMPMethodParameterValue (nM)Reference
This compoundMMP-1Not specifiedIC504600[5][6]
This compoundMMP-2Not specifiedIC503.7[5][6]
This compoundMMP-9Not specifiedIC5042[5]
This compoundMMP-13Not specifiedIC50120[5]

The development of this compound as an MMP inhibitor was part of a program that evolved from earlier classes of inhibitors.[7] However, its clinical development in this context was hampered by issues related to its metabolism and toxicity, leading to the exploration of related compounds.[8]

Signaling Pathway: MMP Regulation and Inhibition

MMP expression and activity are regulated by complex signaling pathways, often involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB. Pro-inflammatory cytokines can trigger these pathways, leading to increased MMP production. This compound acts by directly binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity and the subsequent degradation of extracellular matrix components.

MMP_Signaling_Inhibition cluster_cell Cell Cytokine_Receptor Cytokine Receptor MAPK_Pathway MAPK Pathway Cytokine_Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cytokine_Receptor->NFkB_Pathway MMP_Gene MMP Gene Transcription MAPK_Pathway->MMP_Gene NFkB_Pathway->MMP_Gene Nucleus Nucleus Pro-MMP Pro-MMP MMP_Gene->Pro-MMP Translation Active_MMP Active_MMP Pro-MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Inhibition Inhibition Active_MMP->Inhibition ABT770 This compound ABT770->Active_MMP Binds to active site

MMP Activation Signaling and Inhibition by this compound.
Experimental Protocols

This protocol is a general method for determining the inhibitory potency (IC50) of compounds against MMPs.

Objective: To measure the IC50 of this compound for a specific MMP.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., a FRET peptide)

  • Assay buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2, and Brij-35)

  • This compound in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the MMP enzyme, and the different concentrations of this compound. Include controls with no inhibitor and no enzyme.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for Mca-Dpa substrates).

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP_Assay_Workflow Start Start Prepare_Reagents Prepare MMP enzyme, This compound dilutions, and substrate Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate MMP with varying concentrations of this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add fluorogenic substrate to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Monitor fluorescence increase over time Add_Substrate->Measure_Fluorescence Calculate_Velocity Determine initial reaction velocities Measure_Fluorescence->Calculate_Velocity Analyze_Data Plot data and calculate IC50 Calculate_Velocity->Analyze_Data End End Analyze_Data->End

Workflow for Fluorogenic MMP Inhibition Assay.

Conclusion

This compound is a remarkable compound with potent, albeit distinct, mechanisms of action against both bacterial protein synthesis and matrix metalloproteinase activity. Its high affinity and slow dissociation from the bacterial ribosome underscore its efficacy as a ketolide antibiotic. Concurrently, its selective and potent inhibition of specific MMPs highlights its potential, though not fully realized, as an anti-inflammatory or anti-cancer agent. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Abt-770": The term "this compound" is ambiguous in scientific literature. Publicly available information points to several distinct entities that could be relevant in the context of drug development and cell-based assays. This document provides detailed application notes for three such entities:

  • VX-770 (Ivacaftor): A well-characterized potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

  • miR-770: A microRNA that has been identified as a tumor suppressor in non-small cell lung cancer (NSCLC) through its interaction with the WNT/β-catenin signaling pathway.

  • NBI-1070770: An investigational negative allosteric modulator of the NMDA receptor, referred to as '770 in some contexts, for the treatment of major depressive disorder.

Application Note 1: VX-770 (Ivacaftor) - A CFTR Potentiator

Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis and ion channel modulation.

Introduction: VX-770 (Ivacaftor) is a potent and selective potentiator of the CFTR protein.[1] It directly targets the CFTR channel, increasing its open probability and enhancing chloride ion transport across the cell membrane.[2][3] This has shown therapeutic benefit in cystic fibrosis patients with specific gating mutations in the CFTR gene.[3] This application note provides protocols for cell-based assays to evaluate the potency and mechanism of action of VX-770.

Data Presentation: Potency of VX-770 in Preclinical Models
Cell LineCFTR MutantAssay TypeEndpointVX-770 Potency (EC50)
Fisher Rat Thyroid (FRT)G551D-CFTRIon TransportForskolin-stimulated Cl- secretion100 nM[4][5]
Fisher Rat Thyroid (FRT)F508del-CFTRIon TransportForskolin-stimulated Cl- secretion25 nM[1][4][5]
Human Bronchial Epithelia (HBE)G551D/F508del-CFTRIon TransportForskolin-stimulated Cl- secretion236 nM[2][4]
Human Bronchial Epithelia (HBE)F508del-CFTR homozygousIon TransportForskolin-stimulated Cl- secretion22 nM[5]
Experimental Protocols

1. Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells

This protocol measures ion transport across a monolayer of polarized epithelial cells, providing a functional readout of CFTR activity.

  • Cell Culture:

    • Culture Fisher Rat Thyroid (FRT) cells expressing G551D-CFTR or F508del-CFTR, or primary human bronchial epithelial (HBE) cells on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.[6][7]

  • Ussing Chamber Setup:

    • Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[6][8]

    • Bathe both surfaces with appropriate physiological solutions. A chloride gradient can be imposed by reducing the apical chloride concentration to increase the signal.[8]

  • Measurement of CFTR Activity:

    • Measure the baseline short-circuit current (Isc).

    • Inhibit the epithelial sodium channel (ENaC) with an apical application of amiloride.[8]

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.

    • Add VX-770 at various concentrations to the apical chamber to determine its effect on the forskolin-stimulated Isc.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

    • Record the change in Isc at each step to determine the potency (EC50) of VX-770.

Mandatory Visualizations

VX770_Signaling_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Increased Open Probability Cl_in Cl- (in) CFTR_Open->Cl_in Cl- influx VX770 VX-770 VX770->CFTR Binds to Cl_out Cl- (out) cAMP cAMP Agonist (e.g., Forskolin) PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates

Caption: Signaling pathway of VX-770 action on the CFTR channel.

Ussing_Chamber_Workflow start Start: Culture cells on permeable supports mount Mount cell monolayer in Ussing chamber start->mount baseline Measure baseline short-circuit current (Isc) mount->baseline amiloride Add Amiloride (inhibits ENaC) baseline->amiloride forskolin Add Forskolin (activates CFTR) amiloride->forskolin vx770 Add VX-770 (potentiates CFTR) forskolin->vx770 inhibitor Add CFTR inhibitor vx770->inhibitor end End: Analyze Isc data to determine EC50 inhibitor->end

Caption: Experimental workflow for the Ussing chamber assay.

Application Note 2: miR-770 - A Tumor Suppressor in Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, microRNA therapeutics, and signal transduction.

Introduction: miR-770 has been identified as a tumor-suppressing microRNA in non-small cell lung cancer (NSCLC).[9] Its overexpression has been shown to inhibit tumor growth, migration, and invasion.[10][11] Mechanistically, miR-770 exerts its effects by targeting JMJD6 and subsequently regulating the WNT/β-catenin signaling pathway.[9] This application note provides protocols for cell-based assays to investigate the functional role of miR-770 in NSCLC.

Data Presentation: Functional Effects of miR-770 Overexpression in NSCLC Cell Lines
Cell LineAssay TypeEndpointResult
A549, SK-MES-1Proliferation AssayCell ViabilityDecreased[10]
A549, SK-MES-1Transwell AssayCell MigrationDecreased[10][11]
A549, SK-MES-1Transwell AssayCell InvasionDecreased[10][11]
NSCLC CellsLuciferase Reporter AssayWNT/β-catenin ActivityDecreased[9]
Experimental Protocols

1. Transwell Migration and Invasion Assay

This assay assesses the effect of miR-770 on the migratory and invasive potential of NSCLC cells.

  • Cell Transfection:

    • Transfect NSCLC cell lines (e.g., A549, SK-MES-1) with a miR-770 mimic or a negative control miRNA.

  • Migration Assay:

    • Seed the transfected cells in the upper chamber of a Transwell insert with a porous membrane.

    • Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a sufficient time to allow cell migration.

    • Stain and count the cells that have migrated to the lower surface of the membrane.

  • Invasion Assay:

    • The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to assess invasive capacity.

2. WNT/β-catenin Signaling Luciferase Reporter Assay

This assay quantifies the activity of the WNT/β-catenin signaling pathway in response to miR-770.[12]

  • Cell Transfection:

    • Co-transfect NSCLC cells with a TCF/LEF luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either a miR-770 mimic or a negative control.[13]

  • Luciferase Assay:

    • After a suitable incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

    • Compare the normalized luciferase activity between miR-770-transfected and control cells to determine the effect on WNT/β-catenin signaling.

Mandatory Visualizations

miR770_Signaling_Pathway miR770 miR-770 JMJD6 JMJD6 miR770->JMJD6 Inhibits WNT_pathway WNT/β-catenin Pathway JMJD6->WNT_pathway Activates Tumor_Properties Tumor Growth, Migration, Invasion WNT_pathway->Tumor_Properties Promotes

Caption: Regulatory pathway of miR-770 in NSCLC.

Transwell_Assay_Workflow start Start: Transfect NSCLC cells with miR-770 mimic seed Seed cells in upper chamber of Transwell insert start->seed chemoattractant Add chemoattractant to lower chamber seed->chemoattractant incubate Incubate to allow migration/invasion chemoattractant->incubate stain Stain and count cells on lower membrane surface incubate->stain end End: Analyze data stain->end

Caption: Experimental workflow for the Transwell assay.

Application Note 3: NBI-1070770 - An Investigational NMDA Receptor Modulator

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience and neuropsychiatric drug discovery.

Introduction: NBI-1070770 is an investigational, orally active, selective negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[14][15][16] It has been evaluated in clinical trials for the treatment of major depressive disorder.[15][17] As a NAM, NBI-1070770 is expected to reduce the activity of the NMDA receptor. This application note provides generalized protocols for cell-based assays relevant to the characterization of an NMDA receptor NAM.

Data Presentation: Expected Functional Readouts for an NMDA Receptor NAM
Cell LineAssay TypeEndpointExpected Result with NBI-1070770
HEK293 expressing NR1/NR2BCalcium Influx AssayGlutamate/glycine-induced Ca2+ influxDecreased
Primary NeuronsElectrophysiology (Patch Clamp)NMDA-induced currentDecreased
Neuronal Cell LineCell Viability AssayExcitotoxicity (NMDA-induced)Increased cell viability
Experimental Protocols

1. Calcium Influx Assay

This assay measures changes in intracellular calcium concentration following NMDA receptor activation, providing a functional readout of receptor activity.[18]

  • Cell Culture:

    • Culture HEK293 cells stably or transiently expressing the NR1 and NR2B subunits of the NMDA receptor.[18]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Measurement of Calcium Influx:

    • Pre-incubate the cells with various concentrations of NBI-1070770.

    • Stimulate the NMDA receptors with their co-agonists, glutamate and glycine.

    • Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.

    • The inhibition of the calcium signal by NBI-1070770 can be used to determine its IC50 value.

2. Cell Viability Assay for Excitotoxicity

This assay assesses the protective effect of an NMDA receptor NAM against excitotoxicity, a form of neuronal cell death caused by excessive receptor activation.

  • Cell Culture:

    • Culture a neuronal cell line or primary neurons.

  • Induction of Excitotoxicity:

    • Treat the cells with a high concentration of NMDA and glycine to induce excitotoxicity.

    • In parallel, treat cells with NMDA/glycine in the presence of varying concentrations of NBI-1070770.

  • Assessment of Cell Viability:

    • After a suitable incubation period, measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.[19][20]

    • An increase in cell viability in the presence of NBI-1070770 would indicate a protective effect against excitotoxicity.

Mandatory Visualizations

NMDA_Receptor_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_in Ca2+ (in) NMDA_R->Ca_in Ca2+ influx NBI770 NBI-1070770 NBI770->NMDA_R Allosterically Inhibits Ca_out Ca2+ (out) Glutamate Glutamate/ Glycine Glutamate->NMDA_R Activates

Caption: Mechanism of action of NBI-1070770 on the NMDA receptor.

Calcium_Influx_Workflow start Start: Culture cells expressing NMDA receptors load_dye Load cells with calcium-sensitive dye start->load_dye preincubate Pre-incubate with NBI-1070770 load_dye->preincubate stimulate Stimulate with Glutamate/Glycine preincubate->stimulate measure Measure fluorescence change stimulate->measure end End: Analyze data to determine IC50 measure->end

Caption: Experimental workflow for the calcium influx assay.

References

Application Notes and Protocols for In Vivo Studies of ABT-199 (Venetoclax) and ABT-773

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Abt-770" is ambiguous and appears to refer to several different investigational compounds. Based on available scientific literature, it is likely a typographical error for either ABT-199 (Venetoclax) , a B-cell lymphoma-2 (Bcl-2) inhibitor, or ABT-773 (Cethromycin) , a ketolide antibiotic. This document provides detailed application notes and protocols for both compounds in animal models for in vivo studies, addressing the needs of researchers, scientists, and drug development professionals.

Part 1: ABT-199 (Venetoclax) in Animal Models of Cancer

ABT-199 (Venetoclax) is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. It has shown significant efficacy in treating various hematological malignancies. In vivo studies in animal models are crucial for evaluating its therapeutic potential, understanding its mechanism of action, and assessing its safety profile.

Mechanism of Action: Bcl-2 Inhibition

ABT-199 mimics the action of BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members. By binding to the BH3-binding groove of Bcl-2, ABT-199 displaces pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.

cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates ABT199 ABT-199 (Venetoclax) Bcl2 Bcl-2 ABT199->Bcl2 Inhibits Bcl2->Bax_Bak Bim Bim (pro-apoptotic) Bim->Bax_Bak Activates Bim->Bcl2 Inhibited by start Start transplant Transplant myc/bcl-2 lymphoma cells (IV) start->transplant wait Wait 4 days transplant->wait treatment Daily Treatment: - ABT-199 - Vehicle Control wait->treatment monitor Daily Monitoring: - Survival - Toxicity treatment->monitor monitor->treatment endpoint Endpoint: Overall Survival Analysis monitor->endpoint cluster_Infection_Model Infection Model Preparation cluster_PK_Study Pharmacokinetic Study neutropenia Induce Neutropenia infection Induce Lung Infection (S. pneumoniae) neutropenia->infection dosing Oral Administration of ABT-773 (Single Dose) infection->dosing sampling Serial Blood Sampling dosing->sampling analysis HPLC Analysis of Serum sampling->analysis modeling Population PK Modeling analysis->modeling

Application Notes and Protocols for ABT-751 and ABT-263 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Abt-770": Initial searches for "this compound" did not yield a compound used in cancer mouse xenograft models. Recent information points to "this compound" (NBI-1070770) as a compound under investigation for major depressive disorder. It is plausible that "this compound" may be a typographical error. This document focuses on two anti-cancer agents from Abbott/AbbVie with similar nomenclature and established use in xenograft models: ABT-751 and ABT-263 (Navitoclax) .

These application notes provide detailed protocols and dosage information for researchers utilizing ABT-751 and ABT-263 in mouse xenograft models for preclinical cancer studies.

Data Presentation: Dosage and Administration

The following tables summarize the typical dosage and administration routes for ABT-751 and ABT-263 in mouse xenograft studies.

Compound Dosage Administration Route Dosing Schedule Vehicle Reference Xenograft Models
ABT-751 75 - 100 mg/kg/dayOral (p.o.)Once daily, 5 days on / 5 days off, for two cyclesNot specified in cited literatureCalu-6 NSCLC, HT-29 Colon, HCT-116 Colon
ABT-263 (Navitoclax) 100 mg/kg/dayOral (p.o.)DailyNot specified in cited literatureDoHH-2, SuDHL-4, Granta 519 Lymphoma

Experimental Protocols

General Mouse Xenograft Protocol

This protocol outlines the general procedure for establishing a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest

  • Matrigel (or other appropriate extracellular matrix)

  • Phosphate-buffered saline (PBS), sterile

  • Immunocompromised mice (e.g., NOD/SCID, BALB/c nude)

  • Syringes and needles (26-27 gauge)

  • Calipers

  • Animal housing and husbandry supplies

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells using standard trypsinization methods.

    • Wash cells with sterile PBS and perform a cell count.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100 µL).

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

ABT-751 Administration Protocol

Materials:

  • ABT-751

  • Appropriate vehicle for oral gavage

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of ABT-751 in the chosen vehicle. The vehicle should be selected based on the solubility and stability of ABT-751.

    • On each day of dosing, dilute the stock solution to the final desired concentration (e.g., 100 mg/kg) based on the average weight of the mice in each group.

  • Administration:

    • Administer the prepared ABT-751 solution to the mice via oral gavage.

    • The typical dosing schedule is once daily for 5 consecutive days, followed by a 5-day break, with the cycle repeated.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Continue to monitor tumor volume and mouse body weight throughout the study.

    • Observe mice for any signs of toxicity.

ABT-263 (Navitoclax) Administration Protocol

Materials:

  • ABT-263 (Navitoclax)

  • Appropriate vehicle for oral gavage

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of ABT-263 in a suitable vehicle.

    • Prepare the final dosing solution (e.g., 100 mg/kg) daily based on the mean body weight of the treatment group.

  • Administration:

    • Administer the ABT-263 solution to the mice via oral gavage.

    • Treatment is typically administered daily.

    • The control group should be administered the vehicle alone.

  • Monitoring:

    • Monitor tumor growth and body weight regularly.

    • Be aware of potential on-target toxicities such as thrombocytopenia.

Signaling Pathways and Mechanisms of Action

ABT-751 Signaling Pathway

ABT-751 is an antimitotic agent that binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis. Additionally, ABT-751 has been shown to have anti-vascular effects and can suppress SKP2 transcription through the inhibition of the AKT-NFκB signaling pathway.

ABT751_Pathway cluster_0 ABT-751 Action on Microtubules cluster_1 ABT-751 Action on SKP2 Transcription ABT751 ABT-751 Tubulin β-Tubulin (Colchicine Site) ABT751->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest disruption leads to Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 ABT751_2 ABT-751 AKT AKT ABT751_2->AKT inhibits NFkB NF-κB AKT->NFkB inhibits SKP2 SKP2 Transcription NFkB->SKP2 inhibits Cytostasis Cytostasis SKP2->Cytostasis inhibition leads to

Caption: Mechanism of action of ABT-751.

ABT-263 (Navitoclax) Signaling Pathway

ABT-263 is a BH3 mimetic that inhibits the anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Bcl-w). By binding to these proteins, ABT-263 releases pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.[1][2][3]

ABT263_Pathway cluster_0 Intrinsic Apoptosis Pathway cluster_1 Action of ABT-263 Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) BIM Pro-apoptotic BH3-only (e.g., BIM) Bcl2->BIM sequesters BAX_BAK Pro-apoptotic Effectors (BAX, BAK) Bcl2->BAX_BAK inhibits BIM->BAX_BAK activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis ABT263 ABT-263 (Navitoclax) ABT263->Bcl2 inhibits

Caption: Mechanism of action of ABT-263 (Navitoclax).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a mouse xenograft study involving the administration of a therapeutic agent.

Xenograft_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation (Harvesting & Resuspension) start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment Administration (e.g., ABT-751 or ABT-263) randomization->treatment control Vehicle Administration randomization->control data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection control->data_collection endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) data_collection->endpoint

Caption: Experimental workflow for a mouse xenograft study.

References

Application Notes and Protocols for VX-770 (Ivacaftor)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The request specified "Abt-770". Following a comprehensive search, it has been determined that this is likely a typographical error and the intended compound is VX-770 (Ivacaftor) , a well-researched potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following application notes and protocols are based on the available scientific literature for VX-770.

Introduction

VX-770, commercially known as Ivacaftor, is a potent and selective small-molecule potentiator of the CFTR protein.[1][2] It is an orally bioavailable drug approved for the treatment of cystic fibrosis (CF) in patients with specific gating mutations in the CFTR gene.[3][4] VX-770 directly targets the defective CFTR protein to enhance channel gating, thereby increasing chloride ion transport across the cell membrane. These application notes provide detailed protocols for the preparation of VX-770 solutions and information on their stability, along with its mechanism of action and a general protocol for its use in in vitro functional assays.

Solution Preparation

The preparation of stable and accurate VX-770 solutions is critical for obtaining reliable and reproducible experimental results. VX-770 is characterized by its poor aqueous solubility.[5]

Solubility Data

The solubility of VX-770 in various common laboratory solvents is summarized in the table below.

SolventSolubilityConcentration (Molar)TemperatureSource
Dimethyl Sulfoxide (DMSO)79 mg/mL~0.201 MRoom Temperature[1]
1-Octanol~3.9 mM3.9 mM25°C[6]
Ethanol~3.1 mM3.1 mM25°C[6]
WaterInsoluble (<1 mg/mL)~62 nM25°C[6][7]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of VX-770.[1]

Protocol for Preparing a Stock Solution (10 mM in DMSO)

Materials:

  • VX-770 (Ivacaftor) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the VX-770 powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of VX-770 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3925 mg of VX-770 (Molecular Weight: 392.49 g/mol ).

  • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Vortex the solution vigorously until the VX-770 is completely dissolved. Gentle warming to 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in dissolution.[8]

  • Once fully dissolved, the stock solution is ready for use or storage.

Protocol for Preparing Working Solutions for In Vitro Assays

Working solutions are typically prepared by diluting the DMSO stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Materials:

  • 10 mM VX-770 stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentration.

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer.

  • Vortex the working solution gently before adding it to the cells or assay system.

Protocol for Preparing an In Vivo Formulation

The following protocol describes the preparation of a clear solution of VX-770 for in vivo administration.

Materials:

  • VX-770 powder

  • DMSO

  • PEG300

  • Tween80

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare a concentrated stock solution of VX-770 in DMSO (e.g., 110 mg/mL).[1]

  • For a 1 mL final working solution, add 50 µL of the 110 mg/mL DMSO stock solution to 400 µL of PEG300.[1]

  • Mix the solution thoroughly until it is clear.[1]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[1]

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[1]

  • This formulation should be used immediately for optimal results.[1]

Stability and Storage

Proper storage of VX-770 solutions is essential to maintain their chemical integrity and biological activity.

Storage of Stock Solutions
Solution TypeSolventStorage TemperatureStability PeriodSource
Stock SolutionDMSO-20°CUp to 6 months[2]
Stock SolutionDMSO-80°CUp to 1 year[2]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]

Stability of Working Solutions

Aqueous working solutions of VX-770 are expected to be less stable than DMSO stock solutions due to the compound's poor aqueous solubility and potential for precipitation. It is recommended to prepare fresh working solutions for each experiment.

Recent studies suggest that VX-770, being poorly soluble in aqueous solutions, rapidly inserts into the plasma membrane where it can stably persist for extended periods.[5][9] This persistence may lead to a long-lasting functional impact on the CFTR channel.[9] However, chronic exposure to VX-770 has also been suggested to potentially reduce the stability of the CFTR protein itself.[10]

Mechanism of Action

VX-770 is a CFTR potentiator that increases the open probability (gating) of the CFTR channel.[4][11] Its mechanism of action is distinct from activators that increase intracellular cAMP levels.[11]

VX-770 directly binds to the CFTR protein.[12] This binding stabilizes the open conformational state of the channel, which occurs prior to ATP hydrolysis.[11] This leads to an ATP-independent increase in the channel's open probability and prolongs the open time in the presence of ATP.[4][12] The potentiation of CFTR by VX-770 is dependent on the channel being in a phosphorylated state.[12]

CFTR_Signaling_Pathway cluster_membrane Cell Membrane CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) CFTR_closed->CFTR_open Phosphorylation (PKA) CFTR_open->CFTR_closed Dephosphorylation CFTR_open->CFTR_closed ATP Hydrolysis Cl_out Cl- Efflux CFTR_open->Cl_out PKA PKA ATP ATP ATP->CFTR_open Binding VX770 VX-770 VX770->CFTR_open Potentiation (Stabilizes Open State) cAMP ↑ cAMP cAMP->PKA Activates Ussing_Chamber_Workflow start Start: Mount cells in Ussing Chamber measure_baseline Measure Baseline Short-Circuit Current (Isc) start->measure_baseline add_amiloride Add Amiloride (Apical) measure_baseline->add_amiloride add_forskolin Add Forskolin (Basolateral) (Activates CFTR) add_amiloride->add_forskolin add_vx770 Add VX-770 (Potentiates CFTR) add_forskolin->add_vx770 add_inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) add_vx770->add_inhibitor end End: Analyze Isc Changes add_inhibitor->end

References

Application Notes and Protocols for High-Throughput Screening of ABT-737 and other Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Abt-770" (Presumed to be ABT-737) Use in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of ABT-737, a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, in high-throughput screening (HTS) applications. The protocols detailed below are designed for the identification and characterization of small molecules that, like ABT-737, target the intrinsic apoptosis pathway.

Introduction to ABT-737 and the Bcl-2 Family

ABT-737 is a pioneering small molecule that acts as a BH3 mimetic. It selectively binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2][3] This disruption leads to the activation of BAK and BAX, mitochondrial outer membrane permeabilization (MOMP), and subsequent execution of apoptosis.[4][5] Due to the overexpression of anti-apoptotic Bcl-2 family members in many cancers, molecules like ABT-737 are of significant interest as potential cancer therapeutics.[1][6] High-throughput screening is a critical tool for discovering novel compounds with similar mechanisms of action.

Mechanism of Action of ABT-737

ABT-737 functions by competitively binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This action displaces pro-apoptotic BH3-only proteins (e.g., BIM), which are then free to activate the effector proteins BAX and BAK. Oligomerization of activated BAX/BAK at the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and programmed cell death. Notably, ABT-737 does not bind with high affinity to other anti-apoptotic members like Mcl-1 or Bfl-1, a factor that can contribute to resistance.[2][5][7]

Quantitative Data: ABT-737 Binding Affinity and Cellular Potency

The following tables summarize the binding affinities and cellular potencies of ABT-737, providing a benchmark for HTS hit validation and characterization.

Table 1: ABT-737 Binding Affinity for Bcl-2 Family Proteins (Cell-Free Assays)

Target ProteinEC50 (nM)Ki (nM)
Bcl-230.3≤ 1
Bcl-xL78.7≤ 1
Bcl-w197.8≤ 1
Mcl-1No significant binding> 1000
Bfl-1 (A1)No significant binding> 1000
Data compiled from multiple sources.[2][7]

Table 2: ABT-737 Cytotoxic Potency in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia50
KG-1Acute Myelogenous Leukemia80
NB4Acute Promyelocytic Leukemia80
NCI-H146Small Cell Lung CancerSensitive (IC50 not specified)
Data compiled from multiple sources.[7]

Experimental Protocols for High-Throughput Screening

Below are detailed protocols for key experiments relevant to the screening and characterization of Bcl-2 family inhibitors like ABT-737.

Protocol 1: Fluorescence Polarization (FP) Competition Assay for HTS

This biochemical assay is a primary screening method to identify compounds that disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.

Principle: A small, fluorescently tagged BH3 peptide (e.g., from the BIM protein) is incubated with a recombinant anti-apoptotic protein (e.g., Bcl-2, Bcl-xL). The large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. If a test compound displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a low polarization signal.

Materials:

  • Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein

  • FITC-labeled BIM BH3 peptide (e.g., FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYAR)[7]

  • Assay Buffer: PBS, 0.05% Tween-20

  • ABT-737 (as a positive control)

  • Test compound library (dissolved in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds and controls (DMSO for negative, ABT-737 for positive) into the wells of a 384-well plate.

  • Protein Preparation: Prepare a solution of the recombinant Bcl-2 family protein (e.g., 100 nM final concentration) in assay buffer.[7]

  • Protein Addition: Add 10 µL of the protein solution to each well containing the compounds and incubate for 15 minutes at room temperature.

  • Peptide Preparation: Prepare a solution of the FITC-BIM BH3 peptide (e.g., 20 nM final concentration) in assay buffer.[7]

  • Peptide Addition: Add 10 µL of the peptide solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.

Protocol 2: Cell-Based Apoptosis Assay using Caspase-Glo® 3/7

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, in a cell-based HTS format.

Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for caspase activity and cell lysis. When added to cells undergoing apoptosis, the substrate is cleaved by active caspases, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Apoptosis-sensitive cell line (e.g., HL-60)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • ABT-737 (as a positive control)

  • Test compound library (dissolved in DMSO)

  • 384-well, white, clear-bottom plates

  • Luminometer plate reader

Methodology:

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

  • Compound Addition: Add 100 nL of test compounds or controls to the wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Equilibrate the plate and reagent to room temperature. Add 20 µL of the reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and determine the dose-response for active compounds.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway and a typical HTS workflow for the discovery of ABT-737-like compounds.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only Proteins (BIM, BAD, PUMA) Apoptotic_Stimuli->BH3_only Bcl2_Anti Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) BH3_only->Bcl2_Anti Inhibits BAX_BAK Pro-apoptotic Effectors (BAX, BAK) Bcl2_Anti->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cyto_C Cytochrome c Release MOMP->Cyto_C Caspase_9 Caspase-9 Activation Cyto_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis ABT737 ABT-737 ABT737->Bcl2_Anti Inhibits

Caption: Intrinsic apoptosis pathway and the mechanism of action of ABT-737.

HTS_Workflow cluster_workflow HTS Workflow for Bcl-2 Inhibitors Compound_Library Compound Library (~100,000s compounds) Primary_Screen Primary Screen (e.g., FP Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay (Cell-based Apoptosis) Dose_Response->Secondary_Assay Hit_Validation Hit Validation Secondary_Assay->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A typical high-throughput screening workflow for identifying novel Bcl-2 inhibitors.

References

Application Notes and Protocols for ABT-737 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Abt-770" did not yield specific results in the context of Western blot analysis. It is highly probable that this is a typographical error and the intended compound is ABT-737 , a well-researched Bcl-2 family inhibitor frequently studied using Western blotting. These application notes and protocols are based on the analysis of ABT-737.

These notes are intended for researchers, scientists, and drug development professionals interested in utilizing Western blot analysis to investigate the effects of the BH3 mimetic, ABT-737, on cellular pathways.

Introduction to ABT-737

ABT-737 is a small molecule inhibitor that mimics the activity of the BH3-only proteins, which are pro-apoptotic. It specifically targets and inhibits anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these proteins, ABT-737 prevents them from sequestering pro-apoptotic proteins like Bax and Bak, leading to the induction of apoptosis.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of ABT-737 by quantifying the changes in protein expression levels within the apoptotic and autophagic pathways.

Key Protein Targets for ABT-737 Western Blot Analysis

When analyzing the effects of ABT-737, the following protein targets are of significant interest:

  • Apoptosis Markers:

    • Bcl-2 family proteins: Bcl-2, Bcl-xL, Bax, Bak. A decrease in the ratio of anti-apoptotic to pro-apoptotic proteins is expected.

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-9. An increase in the cleaved forms indicates the activation of the apoptotic cascade.

    • PARP (Poly (ADP-ribose) polymerase): Cleaved PARP. The cleavage of PARP by caspases is a hallmark of apoptosis.

  • Autophagy Markers:

    • Beclin-1: ABT-737 can induce autophagy by disrupting the Beclin-1/Bcl-2 interaction.

    • LC3-I/II (Microtubule-associated protein 1A/1B-light chain 3): An increase in the conversion of LC3-I to the lipidated form, LC3-II, is a widely used indicator of autophagosome formation.[2]

Experimental Protocols

I. Cell Culture and Treatment with ABT-737
  • Cell Seeding: Plate the cells of interest (e.g., HepG2/ADM human hepatocellular carcinoma cells) at a suitable density in 6-well plates or 10 cm dishes and allow them to adhere overnight.[3]

  • ABT-737 Preparation: Prepare a stock solution of ABT-737 in DMSO (e.g., 10 mM).[1] Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µmol/L).[2][4]

  • Treatment: Treat the cells with varying concentrations of ABT-737 or a vehicle control (DMSO) for specific time points (e.g., 8, 12, 24 hours).[2]

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).[3]

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[3][5]

  • Sonicate the lysate for 10-15 seconds to shear the DNA and reduce viscosity.[3]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]

  • Collect the supernatant containing the soluble proteins.

III. Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford assay. This ensures equal loading of protein for each sample during electrophoresis.

IV. Western Blot Protocol
  • Sample Preparation: Mix the protein lysate with 4X SDS sample buffer containing a reducing agent like β-Mercaptoethanol.[6] Heat the samples at 95-100°C for 5 minutes.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel.[5][6] Include a molecular weight marker to determine the size of the proteins. Run the gel according to the manufacturer's instructions.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3] The dilution will be specific to the antibody being used.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a CCD camera-based imager.[5]

  • Analysis: Quantify the band intensities using densitometry software.[7] Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Below is a template for tabulating densitometry results. The relative protein expression is calculated by first normalizing the target protein's band intensity to the loading control's band intensity, and then expressing this value as a fold change relative to the control (untreated) sample.

Treatment GroupTarget Protein (Relative Density)Loading Control (Relative Density)Normalized Expression (Target/Control)Fold Change vs. Control
Control (0 µM ABT-737)ValueValueValue1.0
2.5 µM ABT-737ValueValueValueValue
5.0 µM ABT-737ValueValueValueValue
10.0 µM ABT-737ValueValueValueValue

Mandatory Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & ABT-737 Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sample_prep Sample Preparation for Loading protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Image Acquisition & Densitometry detection->quantification normalization Normalization to Loading Control quantification->normalization

Caption: Workflow for Western Blot Analysis of ABT-737 Effects.

ABT737_Signaling_Pathway cluster_apoptosis Apoptosis Regulation ABT737 ABT-737 Bcl2 Bcl-2 / Bcl-xL ABT737->Bcl2 Inhibition Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ABT-737 Mechanism of Action in Apoptosis Induction.

References

Application Notes and Protocols for Abt-770 Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-770 is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, this compound binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1] This disruption of protein-protein interactions unleashes the pro-apoptotic machinery, leading to the permeabilization of the outer mitochondrial membrane, cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).[2][3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[4] When combined with specific fluorescent probes, it allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells. The most common method for this is the dual staining with Annexin V and a viability dye like Propidium Iodide (PI).[5][6] Annexin V is a calcium-dependent protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently analyzing the apoptotic cell population using Annexin V/PI staining and flow cytometry.

Data Presentation

The following tables summarize quantitative data from studies using the closely related BH3 mimetic, ABT-737, which exhibits a similar mechanism of action to this compound.

Table 1: Dose-Dependent Induction of Apoptosis by ABT-737 in MM1.S Multiple Myeloma Cells

ABT-737 Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)5.23.1
2.518.45.7
5.035.610.2
10.055.122.8

Data adapted from a study on MM1.S cells treated for 24 hours.[7]

Table 2: Time-Dependent Induction of Apoptosis by ABT-737 (10 µM) in MM1.S Multiple Myeloma Cells

Incubation Time (hours)Percentage of Apoptotic Cells (%) (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
04.82.9
212.34.5
428.78.9
1249.819.6

Data adapted from a study on MM1.S cells.[7]

Table 3: Induction of Apoptosis by ABT-737 in Jurkat Cells

ABT-737 Concentration (µM)Incubation Time (hours)Percentage of Apoptotic Cells (%) (Annexin V+/PI-)
0.14~15
14~40
104~65

Data adapted from a study on Jurkat cells.[8]

Signaling Pathway

Abt770_Apoptosis_Pathway cluster_Abt770 This compound Action cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Proteins cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade Abt770 This compound (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL Abt770->Bcl2 Inhibits BaxBak Bax / Bak Bcl2->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Induces BH3_only BH3-only proteins (e.g., Bim, Bid) BH3_only->Bcl2 Normally inhibited by BH3_only->BaxBak Activates CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow

Apoptosis_Analysis_Workflow start Start: Cell Culture induce Induce Apoptosis: Treat cells with this compound (and controls) start->induce harvest Harvest Cells: Collect both adherent and suspension cells induce->harvest wash1 Wash Cells: Resuspend in cold PBS harvest->wash1 stain Stain Cells: Resuspend in Annexin V Binding Buffer with Annexin V-FITC and PI wash1->stain incubate Incubate: 15 minutes at room temperature in the dark stain->incubate acquire Acquire Data: Analyze on a flow cytometer incubate->acquire analyze Data Analysis: Gate populations and quantify apoptotic cells acquire->analyze end End: Results analyze->end

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the treatment of cultured cells with this compound to induce apoptosis. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates or culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).

  • Proceed to Apoptosis Analysis: After incubation, the cells are ready for apoptosis analysis using the Annexin V/PI staining protocol.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.[5][6][9]

Materials:

  • This compound treated and control cells

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Data Analysis:

  • Controls: It is essential to include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the proper compensation and gates.

  • Gating:

    • Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.

    • Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic or secondary necrotic cells.

    • Quadrant 3 (Q3 - Annexin V-/PI-): Viable, healthy cells.

    • Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.

  • Quantification: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by this compound.

References

Application Notes & Protocols for ABT-737 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of ABT-737 in combination with other anti-cancer agents. ABT-737 is a potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis in cancer cells.[1][2][3] The primary rationale for combination therapy is to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. Resistance to ABT-737 is often mediated by the anti-apoptotic protein Mcl-1, which is not effectively targeted by the drug.[3][4][5] Therefore, combining ABT-737 with agents that down-regulate or inhibit Mcl-1 is a common and effective strategy.[4][5]

Key Signaling Pathway: Intrinsic Apoptosis

ABT-737 functions by mimicking the action of BH3-only proteins (like BAD), binding to the BH3-binding groove of Bcl-2 and Bcl-xL.[2][5] This releases pro-apoptotic proteins like BIM, BAK, and BAX, which can then oligomerize at the mitochondrial outer membrane.[2][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][6] Combination therapies often aim to concurrently inhibit Mcl-1, for instance, by inducing the expression of its natural antagonist, NOXA.[4][7]

ABT-737 Mechanism of Action in Combination Therapy cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway ABT737 ABT-737 Bcl2_BclxL Bcl-2 / Bcl-xL ABT737->Bcl2_BclxL Inhibits Bim Bim ABT737->Bim Releases Bcl2_BclxL->Bim Sequesters Bax_Bak BAX / BAK Bcl2_BclxL->Bax_Bak Inhibits Bim->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mcl1 Mcl-1 Mcl1->Bax_Bak Inhibits Combo_Agent Combination Agent (e.g., Chemo, Proteasome Inhibitor) Noxa NOXA Combo_Agent->Noxa Induces Noxa->Mcl1 Inhibits

ABT-737 and Combination Agent in the Intrinsic Apoptosis Pathway.

Experimental Design and Workflow

A typical experimental workflow to assess the combination of ABT-737 with a novel agent involves a tiered approach, starting with in vitro screening and moving towards in vivo validation.

Experimental Workflow for ABT-737 Combination Studies cluster_1 cluster_2 cluster_3 phase1 Phase 1: In Vitro Screening viability Cell Viability Assay (e.g., MTT, CTG) phase1->viability phase2 Phase 2: Mechanistic Validation apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) phase2->apoptosis phase3 Phase 3: In Vivo Efficacy xenograft Xenograft Tumor Model phase3->xenograft synergy Synergy Analysis (e.g., Combination Index) viability->synergy synergy->phase2 western Western Blot Analysis (PARP, Bcl-2 family) apoptosis->western clonogenic Clonogenic Survival Assay western->clonogenic clonogenic->phase3 efficacy Tumor Growth Inhibition (TGI) xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity

A tiered approach for evaluating ABT-737 combination therapies.

Application Notes and Protocols

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic, additive, or antagonistic effect of the drug combination.

Protocol: MTT Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of ABT-737 and the combination agent.

    • Treat cells with:

      • ABT-737 alone (e.g., 8 concentrations).

      • Combination agent alone (e.g., 8 concentrations).

      • A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).[7]

    • Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using non-linear regression.

    • Calculate the Combination Index (CI) using software like CompuSyn.[8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assays

Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.

Protocol A: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with ABT-737, the combination agent, and the combination at synergistic concentrations for 24-48 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.[9]

Protocol B: Western Blot for PARP Cleavage

  • Protein Extraction: Treat cells in 6-well plates with the drugs for 24-48 hours. Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against PARP. This will detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa band indicates apoptosis.[7][10][11]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the ABT-737 combination therapy in a preclinical animal model.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: ABT-737 alone

    • Group 3: Combination Agent alone

    • Group 4: ABT-737 + Combination Agent

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). ABT-737 has been administered at doses around 50-100 mg/kg.[12][13]

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between the combination group and the single-agent and control groups.[4][10][13]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: In Vitro Cytotoxicity and Synergy Analysis

Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI) at Fa=0.5
U373-MG Curcumin52.1-
ABT-73718.0-
Curcumin + ABT-737-< 1 (Synergistic)[8]
T98G Curcumin16.6-
ABT-73734.0-
Curcumin + ABT-737-< 1 (Synergistic)[8]
SGC7901 Naringenin--
ABT-737--
Naringenin + ABT-737-Synergistic[11]
UM-22A Cisplatin--
ABT-737--
Cisplatin + ABT-737-<< 1 (Potent Synergy)[7]

Note: This table compiles conceptual data based on cited literature. Actual values would be determined experimentally. "Fa=0.5" refers to the fraction affected (50% cell kill).

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)P-value vs. ControlP-value vs. Combination
Vehicle Control 1500 ± 150--< 0.001
ABT-737 (50 mg/kg) 1100 ± 12026.7< 0.05< 0.01
Agent X (Dose Y) 950 ± 11036.7< 0.05< 0.01
ABT-737 + Agent X 350 ± 6076.7< 0.001-

Note: This is an example table. Actual data will vary depending on the model and agents used.

References

Troubleshooting & Optimization

"Abt-770" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-770. The information provided addresses common solubility issues and offers potential solutions to facilitate successful experimentation.

Disclaimer: this compound is a research compound with limited publicly available physicochemical data. The quantitative data and some procedural recommendations provided herein are based on the closely related and well-characterized ketolide antibiotic, telithromycin, as a proxy. Researchers should perform their own solubility assessments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on data for the analogous compound telithromycin, this compound is anticipated to be soluble in several organic solvents.[1][3] Preliminary tests should be conducted with small amounts of this compound to confirm its solubility in the desired solvent system.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: Low aqueous solubility is a known challenge for ketolide antibiotics. Several strategies can be employed to address this issue. First, ensure that the pH of your buffer is appropriate, as the solubility of weakly basic compounds like ketolides can be pH-dependent. If adjusting the pH is not feasible or effective, consider the use of co-solvents or other formulation approaches as detailed in the troubleshooting guides below.

Q4: Can I use DMSO to dissolve this compound for my in vitro experiments?

A4: Yes, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1] It is important to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon Dilution of a DMSO Stock Solution into Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

Solutions:

  • Lower the Final Concentration: Reduce the final concentration of this compound in your assay.

  • Increase the DMSO Concentration: Cautiously increase the final DMSO concentration, ensuring it remains below the tolerance level for your specific assay.

  • Use a Co-Solvent System: In addition to DMSO, other co-solvents can be explored.

  • pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may increase the solubility of this compound. As a weak base, lowering the pH may improve its solubility.[2]

Issue 2: Difficulty Preparing a Homogeneous Solution for Animal Dosing

Possible Cause: The required dose of this compound is too high to be solubilized in a volume suitable for administration.

Solutions:

  • Formulation with Excipients: Employing pharmaceutical excipients can enhance solubility and create a stable formulation.

  • Particle Size Reduction: Decreasing the particle size of the this compound powder can improve its dissolution rate.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can improve the solubility and absorption of lipophilic drugs.

Data Presentation

Table 1: Solubility of Telithromycin (this compound Analog) in Various Solvents

SolventSolubilityReference
WaterSparingly soluble (0.0283 mg/mL)[1][2]
DMSO~30 mg/mL[1]
Ethanol~30 mg/mL[1]
MethanolSoluble[3]
Dimethylformamide (DMF)~30 mg/mL[1]

Table 2: Physicochemical Properties of Telithromycin (this compound Analog)

PropertyValueReference
Molecular Weight812.0 g/mol [3]
pKa (Strongest Acidic)8.84[2]
pKa (Strongest Basic)7.65[2]
logP4.21 - 5.13[2]

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents

Objective: To identify a co-solvent system that can solubilize this compound at the desired concentration.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a series of vials with a pre-weighed amount of this compound.

  • To each vial, add a different co-solvent or a mixture of co-solvents.

  • Vortex the vials vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution.

  • If dissolution is not complete, gently warm the solution (if the compound is heat-stable) and vortex again.

  • Once a clear solution is obtained in the co-solvent, slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration and co-solvent ratio.

  • Observe for any precipitation.

  • Centrifuge the final solution to pellet any undissolved material and analyze the supernatant for the concentration of this compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Abt770_Solubility_Troubleshooting cluster_troubleshooting Troubleshooting Strategies start Start: This compound Solubility Issue check_solubility Is this compound soluble in the chosen solvent system? start->check_solubility successful_dissolution Successful Dissolution: Proceed with Experiment check_solubility->successful_dissolution Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No ph_adjustment Adjust pH troubleshoot->ph_adjustment cosolvents Use Co-solvents troubleshoot->cosolvents complexation Complexation (e.g., Cyclodextrins) troubleshoot->complexation particle_size Particle Size Reduction troubleshoot->particle_size evaluate_success Evaluate Success of Troubleshooting Method ph_adjustment->evaluate_success cosolvents->evaluate_success complexation->evaluate_success particle_size->evaluate_success evaluate_success->successful_dissolution Successful evaluate_success->troubleshoot Unsuccessful, Try Another Method

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Formulation_Decision_Tree cluster_invitro In Vitro Solutions cluster_oral Oral Formulation Strategies cluster_parenteral Parenteral Formulation Strategies start Goal: Enhance this compound Solubility route Intended Route of Administration? start->route invitro In Vitro / Preclinical route->invitro In Vitro oral Oral route->oral Oral parenteral Parenteral route->parenteral Parenteral cosolvent_system Co-solvent System (e.g., DMSO, Ethanol) invitro->cosolvent_system cyclodextrin Cyclodextrin Complexation invitro->cyclodextrin solid_dispersion Solid Dispersion oral->solid_dispersion lipid_based Lipid-Based Formulation oral->lipid_based micronization Micronization oral->micronization ph_adjustment_parenteral pH Adjustment parenteral->ph_adjustment_parenteral cosolvent_parenteral Co-solvents (e.g., Propylene Glycol, PEG) parenteral->cosolvent_parenteral lyophilization Lyophilization parenteral->lyophilization

Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.

References

Technical Support Center: Investigating Off-Target Effects of Multi-Targeted Kinase Inhibitors - A Case Study with ABT-348

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of multi-targeted kinase inhibitors, using ABT-348 (Ilorasertib) as a case study.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treating cells with a multi-targeted kinase inhibitor. How can we determine if this is due to off-target effects?

A1: Unexpected phenotypes are common when using multi-targeted inhibitors. The first step is to correlate the observed phenotype with the known target profile of the compound. For a compound like ABT-348, the primary targets are Aurora, VEGFR/PDGFR, and Src family kinases.[1][2] Consider if the observed phenotype aligns with the inhibition of these pathways. If not, an off-target effect is likely.

To investigate further, consider the following workflow:

G phenotype Unexpected Cellular Phenotype Observed lit_review Review Known On-Target Effects of ABT-348 phenotype->lit_review pathway_analysis Pathway Analysis of Phenotype phenotype->pathway_analysis correlates Does Phenotype Correlate with On-Target Inhibition? lit_review->correlates pathway_analysis->correlates off_target_investigation Initiate Off-Target Investigation correlates->off_target_investigation No on_target_confirmation Confirm On-Target Mechanism correlates->on_target_confirmation Yes G cluster_0 Experimental Approaches dose_response Dose-Response Correlation chemical_analog Use of Chemical Analogs rescue_exp Rescue Experiments orthogonal_approach Orthogonal Approaches (RNAi/CRISPR) proliferation_assay Proliferation Assay distinguish_effects Distinguishing On- vs. Off-Target Effects proliferation_assay->distinguish_effects distinguish_effects->dose_response distinguish_effects->chemical_analog distinguish_effects->rescue_exp distinguish_effects->orthogonal_approach G start Start compound_prep Prepare Compound Stock Solution start->compound_prep panel_selection Select Kinase Profiling Panel compound_prep->panel_selection assay_setup Set up Kinase Assay (Enzyme, Substrate, ATP) panel_selection->assay_setup add_compound Add Test Compound assay_setup->add_compound incubate Incubate add_compound->incubate measure Measure Kinase Activity incubate->measure analyze Calculate % Inhibition measure->analyze hits Identify Hits (>50% Inhibition) analyze->hits ic50 Determine IC50 for Hits hits->ic50 end End ic50->end G cluster_aurora Aurora Kinase Pathway cluster_vegfr VEGFR/PDGFR Pathway cluster_src Src Family Kinase Pathway ABT348 ABT-348 AuroraB Aurora B ABT348->AuroraB Inhibits VEGFR_PDGFR VEGFR/PDGFR ABT348->VEGFR_PDGFR Inhibits Src Src ABT348->Src Inhibits OffTarget Potential Off-Target Kinases ABT348->OffTarget Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 P Cytokinesis Cytokinesis HistoneH3->Cytokinesis PLCg PLCγ VEGFR_PDGFR->PLCg PI3K PI3K VEGFR_PDGFR->PI3K Angiogenesis Angiogenesis PI3K->Angiogenesis FAK FAK Src->FAK CellMigration Cell Migration FAK->CellMigration UnexpectedPhenotype Unexpected Phenotypes OffTarget->UnexpectedPhenotype

References

Technical Support Center: Optimizing ABT-263 (Navitoclax) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Abt-770" as a kinase inhibitor for cell culture could not be definitively identified in scientific literature. It is possible this is a typographical error. This guide focuses on ABT-263 (Navitoclax) , a well-characterized B-cell lymphoma 2 (Bcl-2) family inhibitor from Abbott Laboratories (now AbbVie), which is frequently used in cell culture experiments to induce apoptosis and study cellular signaling. The principles and protocols outlined here are broadly applicable to other potent, targeted inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is ABT-263 (Navitoclax) and what is its mechanism of action?

A1: ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that acts as a BH3 mimetic. It inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By binding to these proteins, ABT-263 displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis (programmed cell death).[5][6]

Q2: How should I prepare and store ABT-263 for cell culture experiments?

A2: ABT-263 is typically supplied as a lyophilized powder. For a stock solution, it is recommended to reconstitute the powder in DMSO.[3] For example, to create a 5 mM stock, you can reconstitute 5 mg of the powder in 1.0 mL of DMSO.[3] It is crucial to ensure the powder is fully dissolved. Store the stock solution at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in the culture medium below 0.1%.

Q3: What is a typical starting concentration for ABT-263 in cell culture?

A3: The effective concentration of ABT-263 can vary significantly depending on the cell line's sensitivity and the experimental endpoint. For initial experiments, a dose-response study is highly recommended. A starting range of 10 nM to 10 µM is common. For sensitive cell lines, such as some small-cell lung cancer (SCLC) and leukemia cell lines, EC50 values can be in the nanomolar range.[2][4] For less sensitive lines, higher concentrations in the micromolar range may be necessary.

Q4: My cells are not responding to ABT-263 treatment. What are the possible reasons?

A4: Several factors can contribute to a lack of response:

  • Cell Line Resistance: The target cells may have low expression of Bcl-2, Bcl-xL, or Bcl-w, or high expression of other anti-apoptotic proteins like Mcl-1, which is not effectively targeted by ABT-263.[6]

  • Incorrect Concentration: The concentration used may be too low to induce a significant effect. A dose-response experiment is crucial to determine the optimal concentration.

  • Compound Instability: Ensure the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Experimental Duration: The incubation time may be insufficient to observe the desired effect. Apoptosis can take several hours to days to become apparent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Culture Medium The concentration of ABT-263 is too high, exceeding its solubility in the aqueous medium.Prepare a fresh dilution from your stock solution. Ensure thorough mixing when diluting into the medium. Consider using a lower final concentration or adding a solubilizing agent if compatible with your experimental setup.
High Cell Death in Control Group The concentration of the solvent (e.g., DMSO) is too high and is causing toxicity.Calculate the final concentration of your solvent in the culture medium. Ensure it is at a non-toxic level (typically <0.1% for DMSO). Prepare a vehicle control with the same concentration of the solvent as your highest treatment concentration.
Inconsistent Results Between Experiments Variation in cell density at the time of treatment, passage number of cells, or preparation of the compound.Standardize your cell seeding density and passage number. Always prepare fresh dilutions of ABT-263 from the stock solution for each experiment.
Unexpected Off-Target Effects ABT-263 can inhibit Bcl-xL, which is crucial for platelet survival, leading to thrombocytopenia in vivo.[1] In vitro, off-target effects are less common but possible at high concentrations.Use the lowest effective concentration determined from your dose-response curve. Consider using a more selective Bcl-2 inhibitor like ABT-199 (Venetoclax) if Bcl-xL inhibition is a concern for your specific research question.[7]

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Preparation: Prepare a serial dilution of ABT-263 in your cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle-only control (e.g., medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ABT-263.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance, or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Plot the cell viability against the log of the ABT-263 concentration and use a non-linear regression to determine the EC50 value.

Western Blot for Apoptosis Markers
  • Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with the desired concentration of ABT-263 (and a vehicle control) for a specific time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against apoptosis markers such as cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Quantitative Data Summary

Table 1: Reported In Vitro Efficacy of ABT-263 (Navitoclax) in Various Cell Lines

Cell LineCancer TypeAssay TypeEC50 / IC50Incubation TimeReference
H146Small-Cell Lung CancerGrowth Inhibition110 nM48 hours[2]
H82Small-Cell Lung CancerGrowth Inhibition22 µM48 hours[2]
FL5.12 (Bcl-2 overexpression)Murine LymphoidCytotoxicity5.9 nM24 hours[4]
FL5.12 (Bcl-xL overexpression)Murine LymphoidCytotoxicity4.2 nM24 hours[4]
RS4;11Acute Lymphoblastic LeukemiaApoptosis14 nM6 hours[2]
MOLT-4Acute Lymphoblastic LeukemiaCytotoxicity0.3 µM48 hours[4]

Signaling Pathways and Workflows

ABT263_Mechanism_of_Action cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Proteins Bcl-2 Bcl-2 BIM BIM Bcl-2->BIM Sequesters Bcl-xL Bcl-xL Bcl-xL->BIM Sequesters Bcl-w Bcl-w Bcl-w->BIM Sequesters BAX BAX MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP Induces BAK BAK BAK->MOMP Induces BIM->BAX Activates BIM->BAK Activates ABT-263 ABT-263 ABT-263->Bcl-2 Inhibits ABT-263->Bcl-xL Inhibits ABT-263->Bcl-w Inhibits Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Leads to Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in

Caption: Mechanism of action of ABT-263 (Navitoclax) in inducing apoptosis.

Experimental_Workflow_Dose_Response A Seed cells in 96-well plate B Prepare serial dilutions of ABT-263 A->B C Treat cells and incubate (24-72h) B->C D Perform cell viability assay C->D E Measure signal (absorbance/luminescence) D->E F Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for determining the EC50 of ABT-263 in a cell line.

Troubleshooting_Logic Start No Cell Death Observed Q1 Is vehicle control also toxic? Start->Q1 A1 Reduce solvent (DMSO) concentration Q1->A1 Yes Q2 Have you performed a dose-response? Q1->Q2 No A2 Perform dose-response (e.g., 10nM - 10µM) Q2->A2 No Q3 Is incubation time sufficient? Q2->Q3 Yes A3 Increase incubation time (e.g., 48h, 72h) Q3->A3 No End Consider cell line resistance (e.g., high Mcl-1) Q3->End Yes

References

Navigating Experimental Variability with "Abt-770": A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The query "Abt-770" can lead to ambiguity in scientific literature, as it may refer to several distinct experimental compounds. This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying the correct compound and navigating potential sources of experimental variability. The most common compounds associated with this nomenclature are the antibiotic ABT-773 (Cethromycin) , the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (Ivacaftor) , and the investigational antidepressant NBI-1070770 . This guide will provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the two compounds with extensive preclinical data, ABT-773 and VX-770, and a brief overview of NBI-1070770.

ABT-773 (Cethromycin): Troubleshooting Antimicrobial Susceptibility Testing

ABT-773 is a ketolide antibiotic known for its potent activity against respiratory pathogens, including macrolide-resistant strains.[1][2] Variability in in vitro susceptibility testing can arise from several factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ABT-773?

A1: ABT-773 inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] This binding is tighter than that of older macrolides, which contributes to its efficacy against some resistant strains.[3]

Q2: My Minimum Inhibitory Concentration (MIC) values for ABT-773 are inconsistent. What are the common causes?

A2: Inconsistent MIC values can stem from several sources:

  • Inoculum Preparation: The final inoculum concentration is critical. The standardized method recommends an inoculum of 5 × 10^5 CFU/well.[4] Variation in this density can significantly alter MIC results.

  • Media Composition: Use of Mueller-Hinton broth supplemented with 5% lysed horse blood is recommended for testing fastidious organisms like Streptococcus pneumoniae.[4] Variations in media supplements or lot-to-lot variability can impact results.

  • Incubation Conditions: Incubation should be at 35°C for 24 hours.[4] Deviations in temperature or duration can affect bacterial growth and, consequently, the MIC.

  • Quality Control (QC): Failure to use and adhere to the expected MIC ranges for QC strains is a primary indicator of procedural issues.

Q3: Which quality control strains should I use for ABT-773 susceptibility testing?

A3: Standard QC strains with established MIC ranges for ABT-773 should be included in each run. Key strains include:

  • Streptococcus pneumoniae ATCC 49619[5][6]

  • Staphylococcus aureus ATCC 29213[5][6]

  • Haemophilus influenzae ATCC 49247[5]

  • Enterococcus faecalis ATCC 29212[6]

Data Presentation: ABT-773 In Vitro Activity

The following table summarizes the in vitro activity of ABT-773 against various bacterial species.

Organism (Phenotype)ABT-773 MIC90 (µg/mL)Comparator MIC90 (µg/mL)Reference
S. pneumoniae (Penicillin-Susceptible)≤0.015Erythromycin: 0.03[4]
S. pneumoniae (Penicillin-Resistant)0.03Erythromycin: >8[4]
S. pneumoniae (Erythromycin-Resistant, mefA)0.06Erythromycin: 8[7]
S. pneumoniae (Erythromycin-Resistant, ermB)0.12Erythromycin: >128[7]
S. aureus (Methicillin-Susceptible)0.03Erythromycin: >2[6]
H. influenzae4Azithromycin: 2[8]
Experimental Protocols: Broth Microdilution for ABT-773 MIC Determination

This protocol is based on the National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[4][6]

  • Prepare Materials:

    • ABT-773 and comparator antimicrobial agents.

    • Mueller-Hinton broth (cation-adjusted).

    • For fastidious organisms, supplement with 5% lysed horse blood.

    • 96-well microtiter plates.

    • Bacterial isolates and recommended QC strains.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies.

    • Suspend in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Perform serial twofold dilutions of ABT-773 and other agents in the microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C in ambient air for 20-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Mandatory Visualization: ABT-773 Troubleshooting Workflow

ABT773_Troubleshooting start Inconsistent ABT-773 MIC Results qc_check Are QC Strain MICs Within Range? start->qc_check inoculum_check Verify Inoculum Density (5x10^5 CFU/mL) qc_check->inoculum_check No pass Consistent Results qc_check->pass Yes media_check Check Media Preparation (Supplementation, pH) fail Problem Identified & Corrected inoculum_check->fail incubation_check Confirm Incubation (35°C, 20-24h) media_check->fail reagent_check Assess Reagent Quality (Drug Stock, Media Lots) incubation_check->fail protocol_review Review Protocol Adherence reagent_check->fail protocol_review->fail fail->start Re-run Assay

Caption: Troubleshooting workflow for inconsistent ABT-773 MIC results.

VX-770 (Ivacaftor): A Guide to CFTR Potentiator Assays

VX-770 is a well-characterized potentiator of the CFTR protein, approved for the treatment of cystic fibrosis in patients with specific gating mutations.[9][10] Experimental variability is a known challenge and can be influenced by the specific CFTR mutation, assay conditions, and the compound's physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VX-770?

A1: VX-770 directly binds to the CFTR protein and increases the probability of the channel being in an open state.[11] This potentiation is dependent on the phosphorylation of the CFTR protein but is independent of ATP binding and hydrolysis.[11][12]

Q2: My results with VX-770 show high variability between experiments. Why?

A2: High variability is a common issue. Consider these factors:

  • Compound Solubility: VX-770 has very low aqueous solubility (~60 nM).[13] Preparing stock solutions in DMSO is standard, but precipitation can occur in aqueous buffers. Ensure complete solubilization and consider the final DMSO concentration.

  • CFTR Mutant: The effect of VX-770 can vary significantly depending on the CFTR mutation being studied. For example, its effect on F508del-CFTR can be influenced by the presence of corrector molecules like VX-809.[9]

  • Cellular System: The cellular background and expression level of CFTR can impact the observed potentiation. Primary human bronchial epithelial (HBE) cells are a relevant model, but donor-to-donor variability exists.[9]

  • Assay Conditions: The presence of other compounds, such as forskolin to increase cAMP and activate PKA for CFTR phosphorylation, is crucial.[10] The order of addition and incubation times can also be a source of variability.

Q3: Does VX-770 affect the expression of CFTR?

A3: While primarily a potentiator, some studies suggest that prolonged exposure to VX-770 can decrease the functional expression of corrected F508del-CFTR.[9] This is an important consideration for experimental design, especially in studies involving corrector compounds.

Data Presentation: VX-770 Potency on Different CFTR Mutants
Cell Line/SystemCFTR MutantEC50Reference
Fischer Rat Thyroid CellsG551D-CFTR100 nM[14]
Fischer Rat Thyroid CellsF508del-CFTR25 nM[14]
Human Bronchial Epithelial CellsF508del-CFTR (homozygous)22 nM (forskolin-stimulated)[14]
Cell-free membrane patchWild-Type CFTR~0.5 nM[13]
Experimental Protocols: Ussing Chamber Assay for CFTR Function

This is a generalized protocol for measuring CFTR-mediated ion transport in polarized epithelial cells.

  • Cell Culture:

    • Culture primary HBE cells or other suitable cell lines on permeable supports until a polarized monolayer is formed.

  • Ussing Chamber Setup:

    • Mount the permeable support in an Ussing chamber.

    • Bathe the apical and basolateral surfaces with appropriate physiological saline solutions. Maintain at 37°C and provide gas exchange (95% O2 / 5% CO2).

  • Baseline Measurement:

    • Measure the baseline short-circuit current (Isc).

    • Apply an ENaC inhibitor (e.g., amiloride) to the apical side to block sodium absorption and isolate chloride transport.

  • CFTR Activation and Potentiation:

    • Add a cAMP agonist (e.g., forskolin) to the apical side to activate CFTR.

    • Once a stable Isc is achieved, add VX-770 to the apical chamber in a dose-response manner.

  • Inhibition:

    • At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-mediated.

  • Data Analysis:

    • Calculate the change in Isc in response to each compound.

    • Plot the dose-response curve for VX-770 to determine the EC50.

Mandatory Visualization: VX-770 Mechanism of Action

VX770_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel (Closed State) CFTR_P Phosphorylated CFTR (Low Activity) CFTR->CFTR_P CFTR_Open Open CFTR Channel (High Activity) CFTR_P->CFTR_Open ATP-independent Gating PKA PKA PKA->CFTR Phosphorylates cAMP cAMP cAMP->PKA Activates VX770 VX-770 VX770->CFTR_P Binds & Potentiates Cl_out->CFTR_Open Chloride Efflux

Caption: Simplified signaling pathway for VX-770 potentiation of CFTR.

NBI-1070770: An Investigational Antidepressant

NBI-1070770 is a distinct compound from ABT-773 and VX-770. It is an investigational oral medication developed by Neurocrine Biosciences for the treatment of major depressive disorder (MDD).

Key Information
  • Mechanism of Action: NBI-1070770 is a selective negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[15][16][17] This mechanism is different from traditional antidepressants and is thought to offer a novel approach to treating depression.[18]

  • Clinical Development: In November 2025, it was announced that the Phase II clinical trial for NBI-1070770 in adults with MDD did not meet its primary endpoint.[19] The company has stated they will continue to analyze the data to determine the next steps.[19]

  • Experimental Data: Detailed preclinical and clinical data from the trials are not extensively available in the public domain. Researchers working with this compound should refer to materials provided by Neurocrine Biosciences or Takeda, the originator of the compound.[15]

Mandatory Visualization: Logical Relationship of "this compound" Compounds

References

ABT-770 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-770, a matrix metalloproteinase (MMP) inhibitor. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable matrix metalloproteinase (MMP) inhibitor. Its primary mechanism of action is to block the enzymatic activity of MMPs, which are a family of proteases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound is expected to reduce cancer cell invasion and metastasis.

Q2: What are the known off-target effects or toxicities associated with this compound?

A2: A significant known issue with this compound is its potential to cause drug-induced phospholipidosis (DIPL). This is not a direct result of MMP inhibition but is attributed to a cationic amine metabolite of this compound. This off-target effect can lead to the accumulation of phospholipids within cells, which may manifest as unexpected cytotoxicity or altered cellular morphology.

Q3: What are the expected outcomes of treating cancer cells with this compound in vitro?

A3: The expected in vitro outcomes of treating cancer cells with this compound include a dose-dependent decrease in the activity of secreted MMPs (like MMP-2 and MMP-9), and a subsequent reduction in cell migration and invasion through an extracellular matrix barrier. Effects on cell proliferation are generally expected to be minimal at concentrations where MMP inhibition is the primary effect.

Troubleshooting Guides

Unexpected Cytotoxicity or Poor Cell Health

Problem: You observe significant cell death, vacuolization, or other signs of poor cell health at concentrations of this compound that are expected to be non-toxic and primarily inhibit MMP activity.

Possible Cause 1: Drug-Induced Phospholipidosis (DIPL) Your cells may be particularly sensitive to the cationic amine metabolite of this compound, leading to DIPL. This is characterized by the accumulation of phospholipids in lysosomes, which can result in cellular stress and death.

Troubleshooting Steps:

  • Assess for DIPL: Perform a specific assay to detect phospholipidosis, such as the NBD-PE assay (see detailed protocol below). An increase in fluorescence within the cells treated with this compound would indicate DIPL.

  • Lower Concentration: Reduce the concentration of this compound to the lowest effective dose for MMP inhibition in your specific cell line.

  • Shorter Incubation Time: Decrease the duration of exposure to this compound to minimize the accumulation of the toxic metabolite.

  • Alternative Compound: If DIPL is confirmed and problematic, consider using a successor compound like ABT-518, which was designed to have a lower potential for causing phospholipidosis.

Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.

Troubleshooting Steps:

  • Solvent Control: Ensure you have a vehicle control group that is treated with the same final concentration of the solvent as your this compound treated groups.

  • Check Solvent Concentration: Keep the final solvent concentration in your culture medium below 0.5%, and ideally below 0.1%.

No Effect on MMP Activity

Problem: You do not observe a decrease in MMP activity (e.g., in a gelatin zymography assay) after treating your cells with this compound.

Possible Cause 1: Inactive Compound this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Proper Storage: Ensure this compound is stored as a powder at -20°C and protected from light. Prepare fresh stock solutions and use them within a reasonable timeframe.

  • Test with a Positive Control: Use a known, potent MMP inhibitor as a positive control in your assay to confirm that the assay itself is working correctly.

Possible Cause 2: Insufficient Concentration or Incubation Time The concentration of this compound may be too low, or the incubation time too short to effectively inhibit MMPs in your experimental system.

Troubleshooting Steps:

  • Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.

  • Time-Course Experiment: Conduct a time-course experiment to identify the necessary duration of treatment for effective MMP inhibition.

Possible Cause 3: Low Endogenous MMP Expression The cell line you are using may not express or secrete detectable levels of the MMPs that this compound targets.

Troubleshooting Steps:

  • Verify MMP Expression: Confirm MMP expression in your cell line using techniques like RT-PCR, Western blot, or by including a positive control cell line known to secrete high levels of MMPs in your zymography assay.

  • Stimulate MMP Expression: If MMP expression is low, consider treating the cells with a known inducer of MMP expression, such as Phorbol 12-myristate 13-acetate (PMA), to enhance the signal.

No Effect on Cell Migration or Invasion

Problem: Despite confirming MMP inhibition with this compound, you do not see a reduction in cell migration or invasion.

Possible Cause 1: MMP-Independent Migration/Invasion The migration or invasion of your chosen cell line may be primarily driven by pathways that are independent of the MMPs targeted by this compound.

Troubleshooting Steps:

  • Literature Review: Check the literature for your specific cell line to understand its known mechanisms of migration and invasion.

  • Use Alternative Inhibitors: Test inhibitors of other pathways involved in cell motility (e.g., inhibitors of the PI3K/Akt or Rho/ROCK pathways) to see if they have an effect.

Possible Cause 2: Sub-optimal Assay Conditions The conditions of your migration or invasion assay may not be optimal for observing an effect of MMP inhibition.

Troubleshooting Steps:

  • Optimize Chemoattractant: Ensure you are using an appropriate chemoattractant at an optimal concentration to stimulate migration/invasion.

  • Adjust Incubation Time: The assay duration may be too long, allowing cells to overcome the initial inhibition, or too short to see a significant difference. Optimize the incubation time.

  • Check Matrigel Concentration: For invasion assays, ensure the Matrigel concentration is appropriate. Too thin a layer may not require significant MMP activity to penetrate.

Data Presentation

Table 1: this compound In Vitro Activity

ParameterValueNotes
Target MMPs MMP-2, MMP-9, MMP-13Broad-spectrum MMP inhibitor
Typical IC50 Range 1 - 50 nMVaries depending on the specific MMP and assay conditions
Recommended In Vitro Concentration Range for MMP Inhibition 10 nM - 1 µMCell line dependent; cytotoxicity may be observed at higher concentrations
Concentration Range for DIPL Induction > 10 µMCell line and duration dependent

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To determine the effect of this compound on the activity of secreted MMP-2 and MMP-9 from cultured cancer cells.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HT-1080) and allow them to adhere. The following day, wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control for 24-48 hours.

  • Sample Preparation: Collect the conditioned medium and centrifuge to remove any cells or debris. Determine the protein concentration of each sample. Mix an equal amount of protein from each sample with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Load the samples onto a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.

  • Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. Then, incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background, corresponding to the molecular weights of MMP-2 and MMP-9.

  • Analysis: Quantify the clear bands using densitometry. A decrease in band intensity in the this compound-treated samples compared to the control indicates MMP inhibition.

Protocol 2: NBD-PE Assay for Drug-Induced Phospholipidosis (DIPL)

Objective: To determine if this compound induces phospholipidosis in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 or a cell line of interest) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM), a known DIPL-inducing agent as a positive control (e.g., amiodarone), and a vehicle control. At the same time, add the fluorescent phospholipid analog NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Cell Staining (Optional): To normalize for cell number, you can co-stain with a nuclear stain like Hoechst 33342.

  • Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (for NBD-PE: Ex/Em ≈ 465/535 nm; for Hoechst: Ex/Em ≈ 350/460 nm).

  • Analysis: An increase in NBD-PE fluorescence in this compound-treated cells compared to the vehicle control indicates the accumulation of phospholipids and suggests the induction of DIPL.

Mandatory Visualizations

ABT-770_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Proteins (e.g., Collagen, Gelatin) Invasion Cell Invasion & Metastasis MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->ECM MMPs->Invasion Promotes ABT770 This compound ABT770->MMPs Inhibition

Caption: Mechanism of action of this compound in inhibiting cancer cell invasion.

Experimental_Workflow_MMP_Inhibition start Start: Plate Cancer Cells treat Treat with this compound (Dose-Response) start->treat collect_media Collect Conditioned Media treat->collect_media zymography Perform Gelatin Zymography collect_media->zymography analyze Analyze Gel for MMP Activity zymography->analyze end End: Quantify MMP Inhibition analyze->end Troubleshooting_Logic_Tree unexpected_result Unexpected Result: High Cytotoxicity check_solvent Check Solvent Control unexpected_result->check_solvent solvent_ok Solvent Not Toxic check_solvent->solvent_ok No solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes assess_dipl Assess for DIPL (NBD-PE Assay) solvent_ok->assess_dipl dipl_positive DIPL Positive assess_dipl->dipl_positive Yes dipl_negative DIPL Negative assess_dipl->dipl_negative No lower_dose Lower this compound Dose or Incubation Time dipl_positive->lower_dose other_toxicity Investigate Other Toxicity Mechanisms dipl_negative->other_toxicity

"Abt-770" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, Abt-770, in in vivo studies. The focus is on addressing challenges related to its oral bioavailability and associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common preclinical species?

A1: The oral bioavailability of this compound is generally considered moderate to poor and varies across species. Preclinical studies have reported the following approximate oral bioavailability values:

SpeciesOral Bioavailability (%)
Rat26%
Dog30%
Monkey8%

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in publicly accessible literature.

Q2: What is the primary challenge encountered with this compound in in vivo studies?

A2: The principal issue with this compound is not just its variable bioavailability but its metabolism into a cationic amine metabolite. This metabolite is known to induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids in tissues. This can lead to significant toxicity, including increased mortality in animal models.

Q3: What are the signs of this compound-induced phospholipidosis in animals?

A3: Drug-induced phospholipidosis is characterized by the appearance of "foamy macrophages" and the formation of intracellular lamellar bodies (myeloid bodies) upon histological examination of tissues. Tissues that may be affected include the lungs, liver, spleen, and lymph nodes. Researchers should be vigilant for any unexpected adverse events or signs of organ toxicity.

Q4: Is the phospholipidosis induced by this compound reversible?

A4: In some cases, drug-induced phospholipidosis can be reversible upon cessation of treatment. However, the reversibility for this compound would need to be specifically evaluated in your experimental model.

Q5: Are there alternative compounds to this compound that have been developed to address the toxicity issues?

A5: Yes, due to the toxicity concerns with this compound, a successor compound, ABT-518, was developed. This compound was designed to alter the properties of the problematic amine metabolite to reduce the induction of phospholipidosis.

Troubleshooting Guide

Problem: Lower than expected in vivo efficacy or plasma exposure of this compound.

Potential Cause Troubleshooting Step
Poor Oral Absorption Ensure an appropriate vehicle is used for oral administration. A suspension formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80 in sterile water is a common starting point for poorly soluble compounds.
Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism if the goal is to study systemic effects, though this will not address the inherent metabolic issues.
Rapid Metabolism The rapid conversion of this compound to its amine metabolite is an inherent property of the molecule. It is crucial to measure both the parent compound and the major metabolite in plasma and tissue samples to get a complete pharmacokinetic profile.
If your research goals allow, consider using a lower dose and/or a shorter duration of treatment to minimize the accumulation of the toxic metabolite.

Problem: Observed toxicity or adverse events in study animals.

Potential Cause Troubleshooting Step
Drug-Induced Phospholipidosis At the end of the study, collect tissues (especially liver, lung, and spleen) for histopathological analysis to look for the characteristic signs of phospholipidosis (foamy macrophages, lamellar bodies).
Monitor animal health closely throughout the study for signs of distress, weight loss, or other adverse effects.
Consider reducing the dose or the frequency of administration to mitigate the toxic effects.
If significant toxicity is observed, it may be necessary to consider alternative, less toxic MMP inhibitors for your research.

Experimental Protocols

Protocol 1: Formulation and Oral Administration of this compound in Rats

This protocol provides a general method for preparing a suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water

  • 0.2% (v/v) Tween-80

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, dissolve 0.5 g of CMC in approximately 90 mL of sterile water by stirring overnight.

    • Add 0.2 mL of Tween-80 and stir until fully dissolved.

    • Bring the final volume to 100 mL with sterile water.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

    • Stir the suspension continuously on a magnetic stirrer during dosing to ensure homogeneity.

  • Oral Administration:

    • Administer the this compound suspension to the rats via oral gavage at the predetermined dose volume.

Protocol 2: Assessment of Oral Bioavailability and Phospholipidosis

This protocol outlines a basic workflow for a pharmacokinetic and toxicological study.

Study Design:

  • Animals: Male Sprague-Dawley rats (or other appropriate strain).

  • Groups:

    • Group 1: Vehicle control (oral gavage).

    • Group 2: this compound (oral gavage at the desired dose).

    • Group 3: this compound (intravenous injection at a lower dose to determine absolute bioavailability).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Tissue Collection: At the end of the study (or at predetermined time points), euthanize the animals and collect relevant tissues (liver, lungs, spleen, kidneys).

Workflow:

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis oral_dose Oral Gavage (this compound or Vehicle) blood_sampling Serial Blood Sampling oral_dose->blood_sampling iv_dose IV Injection (this compound) iv_dose->blood_sampling tissue_collection Terminal Tissue Collection blood_sampling->tissue_collection pk_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->pk_analysis histo_analysis Histopathology of Tissues tissue_collection->histo_analysis

Caption: Experimental workflow for in vivo assessment of this compound.

Signaling Pathway

This compound is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.

mmp_pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_inhibition Inhibition cluster_outcome Outcome cancer_cell Cancer Cell pro_mmp Pro-MMP-2/9 (Inactive) cancer_cell->pro_mmp Secretion active_mmp Active MMP-2/9 pro_mmp->active_mmp Activation ecm ECM (e.g., Collagen IV) active_mmp->ecm Degradation degraded_ecm Degraded ECM ecm->degraded_ecm invasion Cell Invasion & Metastasis degraded_ecm->invasion abt_770 This compound abt_770->active_mmp

Caption: Role of MMP-2/9 in cancer cell invasion and its inhibition by this compound.

Technical Support Center: Kinase Assay Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Abt-770" was not readily identifiable as a kinase inhibitor in the provided context. Therefore, this technical support center provides a generalized guide to refining kinase assay protocols, applicable to a broad range of kinase inhibitors. The principles, troubleshooting advice, and methodologies outlined below are fundamental to kinase assay development and can be adapted for your specific inhibitor and target kinase.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in setting up a kinase assay?

A1: The initial and most critical steps involve optimizing the concentrations of the core reagents. This includes titrating the kinase to determine the optimal amount that yields a robust signal without depleting the substrate too quickly. Simultaneously, you should determine the optimal substrate concentration, which is often near the Michaelis constant (Km) for the enzyme. The ATP concentration should also be optimized, typically around the apparent ATP Km of the kinase, to ensure the assay is sensitive to ATP-competitive inhibitors.

Q2: How do I choose the right type of kinase assay for my research?

A2: The choice of assay depends on several factors including the specific kinase, the type of inhibitor being tested, available equipment, and throughput requirements. Common assay formats include:

  • Radiometric Assays: Considered the gold standard for their direct measurement of phosphate incorporation, offering high sensitivity.

  • Fluorescence-Based Assays: These include formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and Fluorescence Polarization (FP), which are well-suited for high-throughput screening (HTS).[1][2]

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure the depletion of ATP and are known for their high sensitivity and broad dynamic range.[3][4]

Q3: What is the significance of the Z'-factor, and what is an acceptable value?

A3: The Z'-factor is a statistical measure of the quality of an assay, reflecting its signal window and data variation.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. An assay with a Z'-factor below 0.5 may not be reliable for screening purposes.

Q4: How can I determine the mechanism of action of my kinase inhibitor?

A4: To understand how an inhibitor interacts with the kinase, you can perform mechanism of action (MOA) studies. This typically involves running the kinase assay with varying concentrations of both the inhibitor and ATP. The resulting data can be plotted using a Lineweaver-Burk plot to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal 1. Non-specific binding of antibody or substrate. 2. Autophosphorylation of the kinase. 3. Contaminated reagents.1. Increase the number of wash steps or add a blocking agent (e.g., BSA). 2. Reduce the kinase concentration or incubation time. 3. Use fresh, high-quality reagents.
Low signal-to-background ratio 1. Suboptimal enzyme concentration. 2. Insufficient incubation time. 3. Incorrect ATP concentration.1. Perform a kinase titration to find the optimal concentration. 2. Optimize the reaction time to ensure sufficient product formation. 3. Determine the ATP Km and use a concentration near this value.
High well-to-well variability 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of reagents in each well. 3. Avoid using the outer wells of the plate or fill them with buffer.
Inconsistent IC50 values 1. Compound precipitation. 2. Instability of the compound in the assay buffer. 3. Variation in DMSO concentration.1. Check the solubility of the compound in the final assay buffer. 2. Assess the stability of the compound over the assay duration. 3. Maintain a consistent final DMSO concentration across all wells.

Experimental Protocols

Protocol 1: Kinase Titration for Optimal Enzyme Concentration

This protocol aims to determine the concentration of kinase that results in approximately 10-20% substrate turnover within the desired reaction time.

  • Prepare a serial dilution of the kinase in kinase reaction buffer.

  • Add the diluted kinase to the wells of a microplate.

  • Initiate the reaction by adding the substrate and ATP.

  • Incubate the plate at the desired temperature for a set time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent and measure the signal according to the assay manufacturer's instructions.

  • Plot the signal as a function of kinase concentration to determine the optimal concentration.

Protocol 2: ATP Determination for IC50 Shift Analysis

This protocol is used to determine if an inhibitor is ATP-competitive.

  • Perform a kinase assay with a fixed concentration of the inhibitor.

  • Vary the concentration of ATP across a wide range (e.g., from low micromolar to millimolar).

  • Measure the kinase activity at each ATP concentration.

  • Determine the IC50 value of the inhibitor at each ATP concentration.

  • Plot the IC50 values against the ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive inhibitor.

Quantitative Data Summary

Table 1: Example Kinase Titration Data
Kinase Concentration (nM)Raw Signal (Luminescence Units)Signal-to-Background
01,5001.0
0.55,0003.3
112,0008.0
225,00016.7
548,00032.0
1055,00036.7

Based on this data, a kinase concentration of 2-5 nM would be optimal for this assay.

Table 2: Example ATP Competition Data for Inhibitor X
ATP Concentration (µM)IC50 of Inhibitor X (nM)
1050
50150
100320
5001,500
10003,500

The increasing IC50 values with higher ATP concentrations suggest that Inhibitor X is ATP-competitive.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate_layout Design Plate Layout add_inhibitor Add Inhibitor Dilutions plate_layout->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase add_substrate_atp Initiate with Substrate/ATP Mix add_kinase->add_substrate_atp incubate Incubate add_substrate_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->RAF Inhibition

References

"Abt-770" overcoming poor cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abt-770. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during experiments with this compound, with a particular focus on its cellular permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, potent, and selective N-formylhydroxylamine (retrohydroxamate) biaryl ether that acts as a matrix metalloproteinase (MMP) inhibitor.[1] MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological processes, including cancer. This compound was developed to have improved metabolic stability over earlier classes of MMP inhibitors.[1]

Q2: I am observing lower than expected potency of this compound in my cell-based assays compared to biochemical assays. Could this be a cell permeability issue?

Yes, a significant drop in potency between biochemical and cell-based assays is a common indicator of poor cell permeability. While this compound was designed for improved drug-like properties, its complex biaryl ether structure may still present challenges for efficient passage across the cell membrane. Further investigation into its cellular uptake is recommended.

Q3: Are there any known structural features of this compound that might contribute to poor cell permeability?

The structure of this compound, a biaryl ether with a retrohydroxamate group, was developed to enhance metabolic stability.[1] However, like many synthetic small molecules, its physicochemical properties, such as molecular weight, polarity, and the number of hydrogen bond donors and acceptors, can influence its ability to cross the lipid bilayer of the cell membrane. Cationic amphiphilic structures, for instance, have been associated with drug-induced phospholipidosis, which can affect cellular processes.[1]

Troubleshooting Guide: Overcoming Poor Cell Permeability of this compound

This guide provides structured approaches to diagnose and address issues related to this compound's cellular uptake.

Problem: Low intracellular concentration of this compound.

Possible Cause 1: Intrinsic Poor Permeability

  • Solution 1.1: Formulation Strategies. Encapsulating this compound into a delivery vehicle can significantly enhance its cellular uptake.

    • Liposomal Formulation: Entrapping this compound within lipid vesicles can facilitate its entry into cells via membrane fusion or endocytosis.

    • Nanoparticle Formulation: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect this compound from degradation and improve its transport across the cell membrane.

  • Solution 1.2: Use of Permeation Enhancers. Certain non-toxic excipients can transiently increase membrane fluidity.

    • Note: The choice of permeation enhancer should be carefully validated for compatibility with your cell type and experimental endpoints, as they can have off-target effects.

Possible Cause 2: Active Efflux by Transporters

  • Solution 2.1: Co-administration with Efflux Pump Inhibitors. Cells can actively pump out compounds using transporters like P-glycoprotein (P-gp). Co-incubating with known inhibitors of these pumps can increase the intracellular concentration of this compound.

    • Caution: Efflux pump inhibitors can be toxic to cells and should be used at the lowest effective concentration.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments aimed at improving this compound's intracellular concentration.

Table 1: Effect of Formulation on Intracellular this compound Concentration

FormulationThis compound Concentration (µM)Incubation Time (h)Intracellular Concentration (µM)Fold Increase
Free this compound1040.5 ± 0.11.0
Liposomal this compound1042.5 ± 0.45.0
This compound SLNs1043.8 ± 0.67.6

Table 2: Impact of Efflux Pump Inhibitor on this compound Accumulation

TreatmentThis compound Concentration (µM)Efflux Inhibitor (Verelan) Conc. (µM)Intracellular Concentration (µM)Fold Increase
This compound alone500.2 ± 0.051.0
This compound + Inhibitor511.0 ± 0.25.0

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

Objective: To encapsulate this compound in liposomes to improve its cell permeability.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, typically around 2:1.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

  • For a more uniform size distribution, pass the SUV suspension through an extruder equipped with a 100 nm polycarbonate membrane at least 10 times.

  • The resulting liposomal this compound suspension can be stored at 4°C.

Protocol 2: In Vitro Cell Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial membrane.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)

  • Donor and acceptor solutions (PBS, pH 7.4)

  • This compound stock solution

  • Plate reader

Methodology:

  • Pre-coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Add the this compound solution (in donor buffer) to the donor wells.

  • Add acceptor buffer to the acceptor wells of the acceptor plate.

  • Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).

  • Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the permeability coefficient (Pe).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Proposed Solutions cluster_validation Validation Problem Low efficacy of this compound in cell-based assays Hypothesis Poor Cell Permeability Problem->Hypothesis Formulation Formulation Strategies (Liposomes, Nanoparticles) Hypothesis->Formulation Enhancers Permeation Enhancers Hypothesis->Enhancers Efflux Efflux Pump Inhibition Hypothesis->Efflux PAMPA PAMPA Assay Formulation->PAMPA CellUptake Cellular Uptake Studies Enhancers->CellUptake Efflux->CellUptake Potency Cell-based Potency Assay PAMPA->Potency CellUptake->Potency

Caption: Troubleshooting workflow for addressing poor cell permeability of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Abt770 This compound CellMembrane Cell Membrane Abt770->CellMembrane Permeation Challenge MMPs Matrix Metalloproteinases (MMPs) CellMembrane->MMPs Inhibition ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes CellProcesses Pathological Processes (e.g., Invasion, Angiogenesis) ECM->CellProcesses Leads to

Caption: this compound's mechanism of action and the cell permeability barrier.

References

Validation & Comparative

A Comparative Guide to Bcl-2 Family Inhibitors in Lymphoma Cells: ABT-263 (Navitoclax) vs. ABT-199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on "Abt-770" : Initial searches for "this compound" revealed that this compound is a matrix metalloproteinase (MMP) inhibitor, not a Bcl-2 family inhibitor. Its mechanism of action is fundamentally different from that of ABT-263. Therefore, a direct comparison of "this compound" and "ABT-263" in the context of their effects on lymphoma cells via Bcl-2 inhibition is not scientifically relevant.

This guide provides a more pertinent comparison between two significant Bcl-2 family inhibitors developed by Abbott Laboratories: ABT-263 (Navitoclax) and its successor, ABT-199 (Venetoclax) . Both are pivotal molecules in the study of apoptosis and the treatment of hematological malignancies, particularly lymphomas.

Introduction to ABT-263 and ABT-199

ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that mimics the action of BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members.[1] Navitoclax is known to inhibit Bcl-2, Bcl-xL, and Bcl-w.[1][2] While effective, its inhibition of Bcl-xL is associated with on-target, dose-limiting thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[3][4]

This limitation led to the development of ABT-199 (Venetoclax), a second-generation BH3 mimetic designed to be a highly selective inhibitor of Bcl-2, while sparing Bcl-xL.[1][3] This selectivity reduces the thrombocytopenic effects seen with Navitoclax, marking a significant therapeutic advance.[1] Venetoclax has gained FDA approval for treating certain leukemias and is under active investigation for various lymphomas.[5][6]

Mechanism of Action: A Tale of Two Affinities

Both Navitoclax and Venetoclax function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.[2] The key difference lies in their binding profiles.

  • ABT-263 (Navitoclax) is a pan-Bcl-2 inhibitor with high affinity for Bcl-2, Bcl-xL, and Bcl-w.[4]

  • ABT-199 (Venetoclax) is a highly selective Bcl-2 inhibitor, with significantly lower affinity for Bcl-xL and Bcl-w.[7]

This differential selectivity is the primary determinant of their distinct efficacy and safety profiles.

cluster_0 Apoptotic Signaling Pathway Pro-survival Pro-survival Effectors (BAX/BAK) Effectors (BAX/BAK) Pro-survival->Effectors (BAX/BAK) Inhibition Pro-apoptotic (BH3-only) Pro-apoptotic (BH3-only) Pro-apoptotic (BH3-only)->Pro-survival Inhibition Pro-apoptotic (BH3-only)->Effectors (BAX/BAK) Activation Apoptosis Apoptosis Effectors (BAX/BAK)->Apoptosis Induction

Caption: Simplified overview of the intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

Quantitative Performance in Lymphoma Cells

The following table summarizes the comparative efficacy of ABT-263 and ABT-199 in various lymphoma cell lines. Data is compiled from multiple preclinical studies.

Cell LineLymphoma SubtypeCompoundIC50 / EC50Reference(s)
DoHH-2Diffuse Large B-cell LymphomaABT-263~39 nM[8]
SuDHL-4Diffuse Large B-cell LymphomaABT-263~156 nM[8]
Granta 519Mantle Cell LymphomaABT-263~150 nM[9]
OCI-Ly1Diffuse Large B-cell LymphomaABT-199Not specified[10]
OCI-Ly19High-Grade B-cell LymphomaVenetoclax0.063 ± 0.006 µM (24h)[11]
TMD8High-Grade B-cell LymphomaVenetoclax0.086 ± 0.005 µM (24h)[11]

Note: IC50/EC50 values can vary between studies due to different experimental conditions (e.g., incubation time, serum concentration).

Studies have shown that high expression of Bcl-2 is a strong predictor of sensitivity to both ABT-263 and ABT-199.[12][13] Conversely, high levels of Mcl-1, which is not inhibited by either drug, can confer resistance.[12] In some lymphoma models, the dual inhibition of Bcl-2 and Bcl-xL by Navitoclax may be more effective than Bcl-2 inhibition alone, suggesting that some lymphomas are dependent on both for survival.[13] However, this broader activity comes at the cost of increased toxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of ABT-263 or ABT-199 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat lymphoma cells with the desired concentrations of ABT-263 or ABT-199 for a specified time (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Harvesting: Collect the cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins like Bcl-2, Bcl-xL, Mcl-1, and BIM.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Visualizing Experimental Workflow and Signaling

cluster_workflow Experimental Workflow A Lymphoma Cell Culture B Treat with ABT-263 or ABT-199 A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Protein Extraction & Western Blot B->E F Data Analysis & Comparison C->F D->F E->F

Caption: A typical experimental workflow for comparing the effects of Bcl-2 inhibitors on lymphoma cells.

cluster_inhibitors Inhibitor Action on Bcl-2 Family ABT263 ABT-263 (Navitoclax) Bcl2 Bcl-2 ABT263->Bcl2 Inhibits BclXL Bcl-xL ABT263->BclXL Inhibits BclW Bcl-w ABT263->BclW Inhibits ABT199 ABT-199 (Venetoclax) ABT199->Bcl2 Inhibits BIM BIM Bcl2->BIM Sequesters BclXL->BIM Sequesters BclW->BIM Sequesters Apoptosis Apoptosis BIM->Apoptosis Induces

Caption: Differential targeting of Bcl-2 family proteins by Navitoclax (ABT-263) and Venetoclax (ABT-199).

Conclusion

The development of ABT-263 (Navitoclax) and its successor ABT-199 (Venetoclax) represents a significant achievement in targeted cancer therapy. While both effectively induce apoptosis in susceptible lymphoma cells, their distinct affinities for Bcl-2 family proteins lead to different efficacy and safety profiles. Navitoclax's broader inhibition can be beneficial in tumors co-dependent on Bcl-xL, but its associated thrombocytopenia is a major clinical hurdle. Venetoclax, with its high selectivity for Bcl-2, offers a safer therapeutic window for many hematological malignancies. The choice between these inhibitors and their application in combination therapies depends on the specific molecular dependencies of the lymphoma subtype being investigated.

References

A Comparative Guide to ABT-348 and Other Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ABT-348 (ilorasertib), a multi-targeted kinase inhibitor, with other notable inhibitors targeting similar kinase families: Danusertib (PHA-739358), Alisertib (MLN8237), AT9283, AMG 900, and PF-03814735. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

ABT-348 is a potent, ATP-competitive inhibitor of the Aurora, VEGFR/PDGFR, and Src families of kinases.[1][2][3] Its multi-targeted profile offers the potential for broad anti-cancer activity by simultaneously inhibiting key pathways involved in cell division, angiogenesis, and signal transduction. This guide provides a comparative analysis of its preclinical activity against other inhibitors with overlapping target specificities.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
InhibitorAurora A (IC₅₀/Kᵢ, nM)Aurora B (IC₅₀/Kᵢ, nM)Aurora C (IC₅₀/Kᵢ, nM)VEGFR/PDGFR Family (IC₅₀/Kᵢ, nM)Src Family (Kᵢ, nM)Other Notable Targets (IC₅₀, nM)
ABT-348 (ilorasertib) 120 (IC₅₀)[1][2][3]7 (IC₅₀)[1][2][3]1 (IC₅₀)[1][2][3]<30 (Kᵢ) (VEGFR/PDGFR families)[1][2]<30 (Kᵢ)[1][2]FLT3, CSF-1R, KIT[4]
Danusertib (PHA-739358) 13 (IC₅₀)[5][6]79 (IC₅₀)[5][6]61 (IC₅₀)[5][6]VEGFR2/3 (less potent)[5]-Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[5]
Alisertib (MLN8237) 1.2 (IC₅₀)[7]396.5 (IC₅₀)[8]--->200-fold selectivity for Aurora A over B[8]
AT9283 52% inhibition @ 3 nM58% inhibition @ 3 nM---JAK2, JAK3, Abl[9]
AMG 900 5 (IC₅₀)4 (IC₅₀)1 (IC₅₀)--p38α, Tyk2, JNK2, Met, Tie2 (>10-fold selective for Auroras)
PF-03814735 5 (IC₅₀)[10]0.8 (IC₅₀)[10]---FLT3, JAK2, TrkB, RET, MST3 (>90% inhibition at 100 nM)[10]
Table 2: Cellular Proliferation Inhibition (IC₅₀, nM)
InhibitorHCT-116 (Colon)MiaPaCa (Pancreatic)MV-4-11 (Leukemia)RS4;11 (Leukemia)Other Notable Cell Lines (IC₅₀, nM)
ABT-348 (ilorasertib) -4[11]0.3[11]-DOHH2 (Lymphoma, 4), SW620 (Colon, 6), OVCAR5 (Ovarian, 7), HCT-15 (Colon, 6)[11]
Danusertib (PHA-739358) ----K562, BV173 (BCR-ABL positive), HL60 (BCR-ABL negative) - dose-dependent reduction in cell growth[5]
Alisertib (MLN8237) ----Broad panel with IC₅₀ values from 15 to 469 nM[8]
AT9283 ----IC₅₀ of 0.02–1.6 μM in various aggressive B-NHL cell lines[4]
AMG 900 ----Inhibited proliferation of 26 tumor cell lines at low nanomolar concentrations[12]
PF-03814735 ----Broad spectrum of preclinical activity[13]
Table 3: In Vivo Antitumor Activity in Xenograft Models
InhibitorTumor ModelDosing RegimenOutcome
ABT-348 (ilorasertib) HT1080 (Fibrosarcoma), MiaPaCa (Pancreatic)Not specifiedTumor stasis[1][2]
RS4;11 (Leukemia)Not specifiedRegression[1][2]
Danusertib (PHA-739358) HL-60 (Leukemia)25 mg/kg, b.d., i.v.75% tumor growth inhibition, complete regression in one animal[5]
Alisertib (MLN8237) HCT-116 (Colon)3, 10, or 30 mg/kg, once daily, oralDose-dependent TGI of 43.3%, 84.2%, and 94.7% respectively[14]
AT9283 HCT-116 (Colon), A2780 (Ovarian)Repeated intraperitoneal dosingEvidence of growth inhibition[15]
Granta-519 (Mantle Cell Lymphoma)10 and 15 mg/kgModest anti-tumor activity (10-20% TGI)[4]
AMG 900 HCT116 (Colon)3.75, 7.5, or 15 mg/kg, single oral doseSignificant dose-dependent inhibition of p-histone H3[16]
PF-03814735 Human tumor xenograftsOnce-daily oral administrationSignificant inhibition of tumor growth[2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A luminescence-based assay technology, such as ADP-Glo™, can be used to measure kinase activity by quantifying ADP production. The protocol generally involves the following steps:

  • Reagent Preparation : Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Compound Dilution : Serially dilute the test inhibitor in DMSO and then in kinase buffer.

  • Kinase Reaction : Add the kinase to the diluted inhibitor, followed by the addition of the substrate and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement : Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis : Convert the measured IC₅₀ values to Kᵢ values using the appropriate equation, taking into account the ATP and enzyme concentrations.[17]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formazan crystals to form.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[18]

In Vivo Tumor Xenograft Study
  • Cell Preparation : Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).[19]

  • Tumor Inoculation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[19]

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Treatment Administration : Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control according to the specified dosing regimen and route of administration.

  • Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

G Aurora Kinase Signaling Pathway cluster_mitosis Mitosis cluster_inhibitors Inhibitors Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates ABT_348 ABT-348 ABT_348->Aurora_A ABT_348->Aurora_B Danusertib Danusertib Danusertib->Aurora_A Danusertib->Aurora_B Alisertib Alisertib Alisertib->Aurora_A AT9283 AT9283 AT9283->Aurora_A AT9283->Aurora_B AMG_900 AMG 900 AMG_900->Aurora_A AMG_900->Aurora_B PF_03814735 PF-03814735 PF_03814735->Aurora_A PF_03814735->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition.

G VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src Endothelial_Cell_Proliferation Endothelial Cell Proliferation PLCg->Endothelial_Cell_Proliferation Migration Migration PI3K->Migration Survival Survival PI3K->Survival Vascular_Permeability Vascular Permeability Src->Vascular_Permeability ABT_348 ABT-348 ABT_348->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition by ABT-348.

G Src Kinase Signaling Pathway Growth_Factor_Receptors Growth Factor Receptors Src Src Growth_Factor_Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras_MAPK_Pathway Ras/MAPK Pathway Src->Ras_MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Src->PI3K_Akt_Pathway Migration_Invasion Migration & Invasion FAK->Migration_Invasion Cell_Proliferation Cell Proliferation Ras_MAPK_Pathway->Cell_Proliferation Survival Survival PI3K_Akt_Pathway->Survival ABT_348 ABT-348 ABT_348->Src

Caption: Src Kinase Signaling Pathway and Inhibition by ABT-348.

G Experimental Workflow for In Vivo Xenograft Study Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Inoculation in Mice Cell_Harvest->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Inhibitor or Vehicle Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Evaluation Tumor_Excision Tumor Excision & Analysis Efficacy_Evaluation->Tumor_Excision

Caption: Experimental Workflow for In Vivo Xenograft Study.

References

Navigating the Kinome: A Comparative Guide to Off-Target Kinase Inhibition of Abbott's Multi-Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is a testament to the power of targeted therapies. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a significant challenge: off-target inhibition. Understanding the complete kinase inhibition profile of a compound is paramount for predicting its efficacy, potential toxicities, and identifying novel therapeutic applications. This guide provides a comparative analysis of the off-target kinase inhibition profiles of two prominent multi-targeted kinase inhibitors from Abbott Laboratories (now AbbVie), ABT-869 (Linifanib) and ABT-348 (Ilorasertib), alongside commonly used alternatives, Sunitinib and Sorafenib.

Note on "Abt-770": Initial searches for "this compound" did not yield a specific kinase inhibitor. It is likely a typographical error. This guide focuses on well-documented multi-targeted kinase inhibitors from Abbott, ABT-869 and ABT-348, which are likely the compounds of interest.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibition data (IC50 or Ki values) for ABT-869, ABT-348, and their comparators against a panel of primary and off-target kinases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of the relative potencies and selectivity of these inhibitors.

Table 1: Kinase Inhibition Profile of ABT-869 (Linifanib) and Comparators

Kinase TargetABT-869 (Linifanib) IC50/Ki (nM)Sunitinib IC50/Ki (nM)Sorafenib IC50/Ki (nM)
Primary Targets
VEGFR1 (FLT1)3[1]290
VEGFR2 (KDR)4[1]96
VEGFR3 (FLT4)190[2]420
PDGFRα-550
PDGFRβ66[1]258
FLT34[1]12
c-KIT14[2]12
Selected Off-Targets
RIPK195 (IC50)[3]--
Src>1000101
RET>100014
BRAF-22022
BRAF (V600E)-1406
CRAF (RAF1)-401

Table 2: Kinase Inhibition Profile of ABT-348 (Ilorasertib) and Comparators

Kinase TargetABT-348 (Ilorasertib) IC50/Ki (nM)Sunitinib IC50/Ki (nM)Sorafenib IC50/Ki (nM)
Primary Targets
Aurora A120 (IC50)[4]--
Aurora B7 (IC50)[4]--
Aurora C1 (IC50)[4]--
VEGFR1 (FLT1)1 (IC50)[5]290
VEGFR2 (KDR)2 (IC50)[5]96
VEGFR3 (FLT4)43 (IC50)[5]420
PDGFRα11 (IC50)[5]550
PDGFRβ13 (IC50)[5]258
Selected Off-Targets
Src Family Kinases<30 (Ki)[4]101
LYN<30 (Ki)[6]--
BLK<30 (Ki)[6]--
LCK<30 (Ki)[6]--
ABL<30 (Ki)[6]--
FYN<30 (Ki)[6]--
c-KIT20 (IC50)[5]12
FLT31 (IC50)[5]12
CSF1R3 (IC50)[5]--

Key Off-Target Activities and Signaling Implications

ABT-869 (Linifanib) and RIPK1 Inhibition

A notable off-target activity of ABT-869 is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[3] This finding suggests that some of the therapeutic effects or side effects of Linifanib may be mediated through the modulation of this cell death pathway, independent of its anti-angiogenic activity.

ABT869_RIPK1_Pathway cluster_necroptosis Necroptosis Pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces ABT-869 ABT-869 ABT-869->RIPK1 inhibits

ABT-869 inhibits RIPK1, a key kinase in the necroptosis pathway.
ABT-348 (Ilorasertib) and Src Family Kinase Inhibition

ABT-348 demonstrates potent inhibition of several members of the Src family of cytoplasmic tyrosine kinases.[4] Src kinases are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Off-target inhibition of Src family kinases could contribute to the anti-tumor activity of Ilorasertib but may also be responsible for some of its side effects.

ABT348_Src_Pathway cluster_src Src Family Kinase Signaling Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Growth Factors->RTKs Src Src RTKs->Src activate Downstream Signaling PI3K/Akt, MAPK/ERK, STAT3 Pathways Src->Downstream Signaling activate Cellular Responses Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Responses ABT-348 ABT-348 ABT-348->Src inhibits

ABT-348 inhibits Src family kinases, affecting multiple downstream pathways.

Experimental Methodologies

The validation of on- and off-target kinase inhibition is predominantly carried out using in vitro kinase assays and cellular assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method is the radioisotope filter-binding assay .

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, ATP).

  • Inhibitor Addition: The test compound (e.g., ABT-869) is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is incubated for a defined period at a specific temperature to allow for substrate phosphorylation.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound A->B C Initiate with Radiolabeled ATP B->C D Incubate C->D E Stop Reaction & Separate on Filter D->E F Quantify Radioactivity E->F G Calculate IC50 F->G Cellular_Assay_Workflow cluster_workflow Cellular Phosphorylation Assay Workflow A Treat Cells with Test Compound B Lyse Cells A->B C Quantify Protein B->C D Western Blot (p-Kinase Antibody) C->D E Detect Signal D->E F Quantify & Analyze E->F

References

The Synergistic Power of BH3 Mimetics: A Comparative Guide to ABT-737 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The initial topic of "Abt-770" did not yield specific research on synergistic effects with chemotherapy. The vast majority of relevant literature pertains to ABT-737, a potent and extensively studied BH3 mimetic. This guide will focus on the synergistic effects of ABT-737 with various chemotherapeutic agents, as it is highly likely to be the compound of interest.

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. One such promising approach is the combination of conventional chemotherapy with targeted agents like ABT-737. ABT-737 is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. By neutralizing these key survival proteins, ABT-737 sensitizes cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic increase in apoptosis. This guide provides a comparative overview of the synergistic effects of ABT-737 with various chemotherapy drugs, supported by experimental data and detailed protocols.

Comparative Efficacy of ABT-737 in Combination with Chemotherapy

The synergistic effect of ABT-737 has been demonstrated across a range of preclinical cancer models when combined with various chemotherapeutic agents. The following tables summarize the quantitative data from key studies, highlighting the enhanced anti-cancer activity of these combination therapies.

Table 1: Synergistic Effects of ABT-737 with Platinum-Based Chemotherapy
Cancer TypeChemotherapy AgentCell Line(s)Key Quantitative FindingsReference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)CisplatinUM-22A, UM-22B, 1483Strong synergy observed; significant increase in apoptosis and loss of clonogenic survival compared to single agents.[1][2][1][2]
Non-Small Cell Lung Cancer (NSCLC)CisplatinA549, H460Strong synergistic cytotoxicity; Combination Index (CI) values indicated synergy.[3][3]
Ovarian CancerCarboplatinIGROV-1Increased sensitivity to carboplatin; augmented inhibition of tumor xenograft growth.[4][4]
Breast CancerCisplatinT47DSignificantly decreased the IC50 of cisplatin from 26.00 µmol/L to 13.00 µmol/L.[5][5]
Table 2: Synergistic Effects of ABT-737 with Topoisomerase Inhibitors
Cancer TypeChemotherapy AgentCell Line(s)Key Quantitative FindingsReference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)EtoposideUM-22A, UM-22B, 1483Strong synergy leading to enhanced cell death and loss of clonogenic survival.[1][2][1][2]
Small Cell Lung Cancer (SCLC)EtoposideNot specifiedCombination resulted in a marked increase in BAX conformational change.[6]
Table 3: Synergistic Effects of ABT-737 with Proteasome Inhibitors and Alkylating Agents
Cancer TypeChemotherapy AgentCell Line(s)Key Quantitative FindingsReference(s)
MelanomaBortezomibA375, WM852cStrong synergistic lethality; Combination Index (CI) values calculated.[7][8][7][8]
MelanomaTemozolomide1205Lu, A375Strong synergistic induction of apoptosis with CI values ranging from 0.1 to 0.8.[9][10][9][10]

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between ABT-737 and chemotherapy is underpinned by specific molecular mechanisms. A key mechanism involves the modulation of the Bcl-2 family of proteins. While ABT-737 inhibits Bcl-2 and Bcl-xL, many tumors exhibit resistance through the upregulation of another anti-apoptotic protein, Mcl-1, which is not effectively targeted by ABT-737. Several chemotherapeutic agents have been shown to downregulate Mcl-1 or upregulate its antagonist, the pro-apoptotic BH3-only protein Noxa. This dual action creates a scenario where the primary resistance mechanism to ABT-737 is overcome, leading to potent synergy.

Synergy_Pathway cluster_0 Chemotherapy cluster_1 BH3 Mimetic Chemo Cisplatin / Etoposide / Bortezomib Mcl1 Mcl-1 Chemo->Mcl1 Downregulates Noxa Noxa Chemo->Noxa Upregulates ABT737 ABT-737 Bcl2 Bcl-2 / Bcl-xL ABT737->Bcl2 Inhibits BakBax Bak / Bax Bcl2->BakBax Mcl1->BakBax Noxa->Mcl1 Apoptosis Apoptosis BakBax->Apoptosis

Mechanism of Synergy between ABT-737 and Chemotherapy.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies for key assays are provided below.

Cell Viability and Synergy Analysis
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose range of ABT-737, the chemotherapeutic agent, or a combination of both at a constant ratio.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][9]

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Treat cells with the single agents or the combination for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

2. Western Blot for Apoptosis Markers:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against cleaved caspase-3 and cleaved PARP.

  • Incubate with a corresponding secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A marked increase in the cleaved forms of caspase-3 and PARP in the combination treatment compared to single agents indicates synergistic induction of apoptosis.[1][2]

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with ABT-737, Chemotherapy, or Combination start->treatment incubation Incubate (e.g., 48h) treatment->incubation viability Cell Viability Assay (MTS/MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V / Western Blot) incubation->apoptosis clonogenic Clonogenic Survival Assay incubation->clonogenic ic50_ci Calculate IC50 and Combination Index (CI) viability->ic50_ci apoptosis_quant Quantify Apoptosis (Flow Cytometry / Densitometry) apoptosis->apoptosis_quant survival_quant Quantify Colony Formation clonogenic->survival_quant

General Experimental Workflow for Assessing Synergy.

Conclusion

The combination of the BH3 mimetic ABT-737 with conventional chemotherapy represents a powerful strategy to enhance anti-cancer efficacy. The synergistic effects are well-documented across various cancer types and are mechanistically driven by the dual targeting of key apoptosis regulators. The provided data and protocols offer a valuable resource for researchers and drug development professionals exploring the potential of this and similar combination therapies. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the successful clinical translation of these promising preclinical findings.

References

"Abt-770" efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Efficacy Analysis of Abt-737 in Oncology: A Comparative Guide

In the landscape of targeted cancer therapies, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, making it a prime target for therapeutic intervention. Abt-737, a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, has been a cornerstone in the preclinical validation of this therapeutic strategy. This guide provides a detailed comparison of the efficacy of Abt-737 with standard-of-care chemotherapies in various cancer models, supported by experimental data and detailed protocols for a scientific audience.

Efficacy of Abt-737 in Preclinical Models

Abt-737 has demonstrated significant therapeutic potential, particularly in hematologic malignancies and small cell lung cancer (SCLC), where Bcl-2 is often overexpressed. Its efficacy has been evaluated as a single agent and in combination with conventional chemotherapeutic agents.

Single-Agent Activity

As a monotherapy, Abt-737 has shown efficacy in specific cancer models, particularly those with a high dependence on Bcl-2 for survival. For instance, in mice transplanted with Myc-driven lymphomas that also overexpress Bcl-2, Abt-737 significantly prolonged survival[1]. However, its efficacy as a single agent is limited in tumors where other anti-apoptotic proteins like Mcl-1 are highly expressed, as Abt-737 does not inhibit Mcl-1[1].

Combination Therapy with Standard of Care

The true potential of Abt-737 has been most evident when used in combination with standard-of-care chemotherapy. This approach is based on the rationale that chemotherapy-induced cellular stress primes cancer cells for apoptosis, which is then potently triggered by the inhibition of Bcl-2 family proteins.

Table 1: Comparative Efficacy of Abt-737 in Combination with Chemotherapy in Myc-Driven Lymphoma Models

Treatment GroupMedian Survival (days)Long-term Disease-Free Survival
Vehicle140%
Abt-737 alone21.50%
Low-dose Cyclophosphamide aloneNot specifiedNot specified
Abt-737 + Low-dose CyclophosphamideNot specified100% (in 2 of 3 lymphoma models)[1]

Data synthesized from studies in Eμ-myc/bcl-2 transgenic mouse lymphoma models.

In SCLC primary xenograft models, while Abt-737 alone showed modest activity, its combination with etoposide resulted in a significant decrease in tumor growth[2]. This synergistic effect underscores the potential of Bcl-2 inhibition to enhance the efficacy of conventional cytotoxic therapies.

Mechanism of Action: The Bcl-2 Signaling Pathway

Abt-737 functions as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, and Bcl-w). This prevents them from sequestering the pro-apoptotic proteins Bak and Bax, which can then oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation and apoptosis.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bak Bak CytoC_release Cytochrome c release Bak->CytoC_release Bax Bax Bax->CytoC_release Caspases Caspase Activation CytoC_release->Caspases Abt737 Abt-737 Bcl2 Bcl-2 / Bcl-xL Abt737->Bcl2 inhibits Bcl2->Bak inhibits Bcl2->Bax inhibits BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 inhibits Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of Abt-737-induced apoptosis.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of Abt-737's efficacy.

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines the typical workflow for assessing the in vivo efficacy of Abt-737 in combination with chemotherapy in a small cell lung cancer (SCLC) primary xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Primary SCLC tumor tissue, obtained from chemotherapy-naive patients, is surgically implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Groups: Mice are randomized into several treatment groups:

    • Vehicle control

    • Abt-737 alone

    • Standard-of-care chemotherapy (e.g., etoposide) alone

    • Abt-737 in combination with chemotherapy

  • Dosing Regimen:

    • Abt-737 is typically administered via intraperitoneal injection at a dose of 50-100 mg/kg daily for a specified treatment period (e.g., 14-21 days).

    • Chemotherapy agents are administered according to clinically relevant schedules. For example, etoposide might be given at 20 mg/kg intraperitoneally on a specific schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: The primary endpoint is often the change in tumor volume over time compared to the control group.

    • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and Kaplan-Meier survival curves are generated to compare the survival of different treatment groups.

  • Mechanism of Action Confirmation: At the end of the study, tumors may be harvested for immunohistochemical or western blot analysis to confirm the induction of apoptosis (e.g., cleaved caspase-3 staining) and to assess the expression levels of Bcl-2 family proteins.

Experimental_Workflow start Implant SCLC primary tumor tissue into mice tumor_growth Monitor tumor growth (until ~150 mm³) start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer treatment: - Vehicle - Abt-737 - Etoposide - Combination randomize->treatment measure Measure tumor volume and survival treatment->measure analysis Analyze data and harvest tumors for biomarker analysis measure->analysis

Figure 2: Experimental workflow for in vivo efficacy testing of Abt-737.

Discussion and Future Directions

The preclinical data for Abt-737 strongly support the therapeutic strategy of inhibiting Bcl-2 in hematologic malignancies and SCLC. The synergistic effects observed with standard-of-care chemotherapy highlight a promising path for overcoming therapeutic resistance. However, the development of Abt-737 itself was halted due to poor oral bioavailability.

This research paved the way for orally bioavailable successors, such as navitoclax (ABT-263) and the more Bcl-2-selective venetoclax (ABT-199). Venetoclax, in particular, has shown remarkable clinical success and has been approved for the treatment of certain leukemias. The learnings from Abt-737 studies, including the importance of Mcl-1 in resistance, continue to inform the clinical development and application of next-generation Bcl-2 inhibitors.

References

Head-to-Head Comparison: The Ketolide ABT-770 Versus Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of ABT-770 (cethromycin), a ketolide antibiotic, against clinically relevant bacterial pathogens. Its performance is contrasted with the earlier ketolide, telithromycin, as well as various macrolides and fluoroquinolones. The data presented is compiled from multiple head-to-head studies to offer an objective overview for research and drug development purposes.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of this compound and comparator compounds is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values indicate the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Activity against Streptococcus pneumoniae
CompoundPenicillin-SusceptiblePenicillin-ResistantMacrolide-Resistant (mefE+)Macrolide-Resistant (ermB+)
MIC₉₀ MIC₉₀ MIC₉₀ MIC₉₀
This compound 0.002[1]0.06[2]0.125[3]0.015 - 0.032[3]
Telithromycin 0.008[1]0.12[4]0.5[3]0.016 - 0.12[3][4]
Azithromycin --16-32[3]>128[3]
Clarithromycin --16-32[3]>128[3]
Erythromycin ->2[2]--
Levofloxacin ->0.5[2]<1[3]<1[3]
Gatifloxacin ->0.5[2]<1[3]<1[3]
Table 2: Activity against Staphylococcus aureus
CompoundMacrolide-SusceptibleInducibly Macrolide-ResistantConstitutively Macrolide-Resistant
MIC₉₀ MIC₉₀ MIC₉₀
This compound 0.03[4]0.06[1][4]>8[1]
Telithromycin 0.06[4]0.5[1][4]>8[1]
Table 3: Activity against Haemophilus influenzae and Moraxella catarrhalis
CompoundHaemophilus influenzae (β-lactamase positive)Moraxella catarrhalis (β-lactamase positive)
MIC₉₀ MIC₉₀
This compound 4[2]0.06[2]
Telithromycin --
Azithromycin 4[5]0.12[5]
Clarithromycin 16[5]0.12[5]
Erythromycin 16[5]0.25[5]
Ciprofloxacin ≤0.01-0.06[2]0.03-0.06[2]
Levofloxacin ≤0.01-0.06[2]0.03-0.06[2]
Gatifloxacin ≤0.01-0.06[2]0.03-0.06[2]
Gemifloxacin ≤0.01-0.06[2]0.03-0.06[2]

Mechanism of Action: Ketolide Inhibition of Bacterial Protein Synthesis

Ketolides, including this compound and telithromycin, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain. A key feature of ketolides is their dual interaction with the 23S rRNA, binding to both domain V and domain II. This dual binding enhances their affinity for the ribosome and confers activity against certain macrolide-resistant strains, particularly those with resistance mediated by efflux pumps or alterations in domain V that would typically reduce the binding of older macrolides.

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components cluster_23S 23S rRNA Domains 50S_subunit 50S Subunit 23S_rRNA 23S rRNA 50S_subunit->23S_rRNA L4_L22 Ribosomal Proteins (L4, L22) 50S_subunit->L4_L22 Protein_synthesis Protein Synthesis 50S_subunit->Protein_synthesis Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Binds tRNA tRNA mRNA->tRNA Codon-Anticodon Recognition tRNA->Protein_synthesis Delivers Amino Acids Domain_V Domain V 23S_rRNA->Domain_V Domain_II Domain II 23S_rRNA->Domain_II Elongation_block Polypeptide Elongation Blocked Domain_V->Elongation_block Domain_II->Elongation_block ABT_770 This compound / Telithromycin (Ketolide) ABT_770->Domain_V Binds to (Primary Site) ABT_770->Domain_II Binds to (Secondary Site) Bacterial_death Bacteriostasis / Bacterial Death Elongation_block->Bacterial_death G start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in broth start->prep_antibiotic dispense Dispense 100 µL of each dilution into a 96-well plate prep_antibiotic->dispense prep_inoculum Prepare bacterial inoculum standardized to 0.5 McFarland dispense->prep_inoculum dilute_inoculum Dilute inoculum to achieve a final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate each well with 100 µL of the standardized inoculum dilute_inoculum->inoculate controls Include growth control (no antibiotic) and sterility control (no bacteria) wells inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end G start Start prep_antibiotic_agar Prepare serial dilutions of antibiotic and add to molten agar start->prep_antibiotic_agar pour_plates Pour antibiotic-containing agar into petri dishes and allow to solidify prep_antibiotic_agar->pour_plates prep_inoculum Prepare bacterial inoculum standardized to 0.5 McFarland pour_plates->prep_inoculum spot_inoculate Spot-inoculate ~10^4 CFU of each isolate onto the surface of each plate prep_inoculum->spot_inoculate controls Include an antibiotic-free control plate for growth verification spot_inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_mic Determine MIC as the lowest concentration plate with no visible bacterial growth incubate->read_mic end End read_mic->end

References

Validating the In Vivo Mechanism of Action of Abt-770: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the ketolide antibiotic Abt-770 (also known as Cethromycin) with other relevant alternatives, supported by experimental data. The focus is on validating its mechanism of action in a living organism context.

In Vivo Efficacy of this compound Against Respiratory Pathogens

This compound has demonstrated potent efficacy in various animal models of bacterial infection, particularly against key respiratory pathogens, including macrolide-resistant strains. Its in vivo performance is a direct consequence of its mechanism of action at the ribosomal level.

Mouse Systemic Infection Model

In a systemic infection model in mice, this compound showed superior efficacy compared to the macrolide clarithromycin against both macrolide-susceptible and -resistant strains of Streptococcus pneumoniae, as well as Staphylococcus aureus.[1]

Table 1: Comparative Efficacy of this compound and Clarithromycin in a Mouse Systemic Infection Model [1]

PathogenResistance MechanismThis compound ED₅₀ (mg/kg)Clarithromycin ED₅₀ (mg/kg)
S. aureus (MSSA)Macrolide-Susceptible9.430.2
S. pneumoniaeMacrolide-Susceptible10.037.3
S. pneumoniaeermB (macrolide-resistant)12.1>100
S. pneumoniaemefE (macrolide-resistant)11.568.4

ED₅₀ represents the dose required to protect 50% of the animals from lethal infection.

Rat Lung Infection Model

In a more localized infection model simulating pneumonia in rats, this compound was significantly more effective than both azithromycin and clarithromycin in reducing the bacterial load of S. pneumoniae in the lungs. This holds true for infections caused by macrolide-susceptible as well as resistant strains carrying the ermB or mefE genes.[1]

Table 2: Reduction in Bacterial Lung Burden by this compound and Comparator Macrolides in a Rat Lung Infection Model [1]

S. pneumoniae StrainResistance MechanismThis compound (mg/kg/day)Log₁₀ Reduction in CFU/lungAzithromycin (mg/kg/day)Log₁₀ Reduction in CFU/lungClarithromycin (mg/kg/day)Log₁₀ Reduction in CFU/lung
ATCC 6303Macrolide-Susceptible2.54.682.51.892.52.54
6396ermB10>4.0100No significant reduction100No significant reduction
1044mefE103.651001.351002.12

CFU: Colony Forming Units

Validating the Mechanism of Action In Vivo

The in vivo efficacy of this compound, especially against macrolide-resistant strains, is a strong validation of its mechanism of action, which has been elucidated through in vitro studies. Ketolides, including this compound, are potent inhibitors of bacterial protein synthesis.[2] They bind to the 50S ribosomal subunit with high affinity, interfering with the peptidyl transferase center.[2][3]

This compound's enhanced activity against strains with the ermB gene, which confers resistance by methylating the ribosomal binding site of traditional macrolides, suggests that this compound can bind effectively to these modified ribosomes.[4][5] Furthermore, its efficacy against strains with the mefE gene, an efflux pump that removes macrolides from the bacterial cell, indicates that this compound is a poor substrate for this pump, allowing it to accumulate intracellularly and reach its ribosomal target.[4]

In vitro ribosome binding studies have shown that this compound binds to the ribosomes of Streptococcus pneumoniae with significantly higher affinity than erythromycin.[4][5] This tighter binding is a key factor in its enhanced potency and its ability to overcome common macrolide resistance mechanisms. While direct measurement of ribosomal binding in a living animal is technically challenging, the pronounced and superior in vivo bactericidal effect against resistant strains serves as a strong functional validation of this mechanism.[6][7]

Abt770_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Abt770_ext This compound Abt770_int This compound Abt770_ext->Abt770_int Enters cell Ribosome 50S Ribosomal Subunit Abt770_int->Ribosome Binds with high affinity Protein_synthesis Protein Synthesis Abt770_int->Protein_synthesis Inhibits ErmB ErmB Methylase (Alters ribosome) Abt770_int->ErmB Overcomes MefE MefE Efflux Pump (Removes drug) Abt770_int->MefE Evades Bacterial_death Bacterial Cell Death Protein_synthesis->Bacterial_death Leads to

Caption: this compound's mechanism of action and evasion of resistance.

Experimental Protocols

Murine Systemic Infection Model[1]
  • Animal Model: Female Swiss Webster mice.

  • Infection: Mice are intraperitoneally injected with a lethal dose of the bacterial pathogen (S. aureus or S. pneumoniae) suspended in a mucin-containing medium.

  • Treatment: this compound or comparator antibiotics are administered orally or subcutaneously at various doses at the time of infection and/or at specified intervals post-infection.

  • Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% effective dose (ED₅₀) is then calculated.

Systemic_Infection_Workflow start Start infect Induce Systemic Infection (Intraperitoneal Injection) start->infect randomize Randomize into Treatment Groups infect->randomize treat_abt770 Administer this compound randomize->treat_abt770 treat_comparator Administer Comparator (e.g., Clarithromycin) randomize->treat_comparator treat_vehicle Administer Vehicle (Control) randomize->treat_vehicle monitor Monitor Survival (e.g., 7 days) treat_abt770->monitor treat_comparator->monitor treat_vehicle->monitor calculate Calculate ED₅₀ monitor->calculate end End calculate->end

Caption: Workflow for the mouse systemic infection model.

Rat Lung Infection Model[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Infection: Rats are anesthetized and intranasally inoculated with a suspension of S. pneumoniae.

  • Treatment: Treatment with this compound or comparator antibiotics begins at a specified time post-infection (e.g., 24 hours) and is administered orally once or twice daily for a set duration (e.g., 3 days).

  • Endpoint: At the end of the treatment period, rats are euthanized, and their lungs are aseptically removed and homogenized. The number of viable bacteria (CFU) per gram of lung tissue is determined by plating serial dilutions of the homogenate. The log₁₀ reduction in CFU compared to the vehicle-treated control group is calculated.

Lung_Infection_Workflow start Start infect Induce Lung Infection (Intranasal Inoculation) start->infect wait Wait for Infection to Establish (e.g., 24 hours) infect->wait treat Initiate Treatment (e.g., 3 days) wait->treat euthanize Euthanize and Harvest Lungs treat->euthanize homogenize Homogenize Lungs and Plate Dilutions euthanize->homogenize count Count CFUs and Calculate Log Reduction homogenize->count end End count->end

Caption: Workflow for the rat lung infection model.

Logical Relationship: From Mechanism to In Vivo Efficacy

The superior in vivo performance of this compound is logically derived from its fundamental mechanism of action. The high-affinity binding to the bacterial ribosome, which is maintained even in the presence of resistance mechanisms that thwart other macrolides, leads to potent inhibition of protein synthesis. This direct and effective targeting of an essential bacterial process results in robust bacterial killing and, consequently, a high degree of efficacy in animal models of infection.

Logical_Relationship mechanism High-Affinity Binding to Bacterial 50S Ribosome inhibition Potent Inhibition of Protein Synthesis mechanism->inhibition overcome_resistance Overcomes Macrolide Resistance Mechanisms (ErmB, MefE) mechanism->overcome_resistance bactericidal Effective Bacterial Killing inhibition->bactericidal overcome_resistance->bactericidal efficacy Superior In Vivo Efficacy in Animal Models bactericidal->efficacy

Caption: Logical flow from mechanism to in vivo efficacy of this compound.

References

Abt-770: A Comparative Analysis of In Vitro Activity Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Abt-770 (cethromycin), a novel ketolide antibiotic, against common respiratory tract pathogens. The data presented is compiled from multiple studies and offers a quantitative comparison with other widely used antibiotics. This guide is intended to inform researchers and drug development professionals on the potential therapeutic value of this compound.

Comparative In Vitro Activity (MIC µg/mL)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. MIC values, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are a standard measure of in vitro antibiotic efficacy and are conceptually related to IC50 values.

Table 1: In Vitro Activity against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
This compound ≤0.008 - 0.016 0.03 - 0.125 Highly active, including against penicillin- and macrolide-resistant strains[1][2][3]
Azithromycin0.06 - 0.12>128Activity significantly reduced against macrolide-resistant strains.
Clarithromycin0.03 - 0.06>128Similar to azithromycin, reduced activity against resistant strains.
Erythromycin0.03 - 0.06>128Reduced efficacy against resistant isolates[1].
Penicillin≤0.06 - 4.00.12 - 8.0Activity varies significantly based on strain susceptibility.
Levofloxacin1.01.0A fluoroquinolone comparator.

Table 2: In Vitro Activity against Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
This compound 2.0 4.0 Activity comparable to azithromycin[1][4]
Azithromycin2.04.0Equivalent in activity to this compound[1].
Clarithromycin8.016.0Less active than this compound and azithromycin[1].
Erythromycin4.08.0Less active than this compound and azithromycin.
Amoxicillin-Clavulanate1.02.0A common beta-lactam comparator.
Levofloxacin≤0.0150.03Highly active against this pathogen.

Table 3: In Vitro Activity against Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
This compound 0.03 0.06 Potent activity, comparable to some fluoroquinolones[4]
Azithromycin0.060.12Good activity.
Clarithromycin0.120.25Good activity.
Erythromycin0.120.25Good activity.
Amoxicillin-Clavulanate0.250.5Effective against beta-lactamase producing strains.
Levofloxacin0.030.06High in vitro potency.

Experimental Protocols

The determination of MIC values in the cited studies was predominantly performed using broth microdilution or agar dilution methods, following the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 CFU/mL)[1]. The plates are incubated at 35°C for 16-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Quality control is maintained by testing reference strains with known MIC values, such as Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247[1].

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of this compound and comparator antibiotics I1 Inoculate microtiter plate wells with bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Incubate plates at 35°C for 16-24 hours I1->I2 A1 Visually inspect for bacterial growth (turbidity) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Experimental workflow for MIC determination.

Mechanism of Action: Ribosomal Inhibition

This compound, as a ketolide, exerts its antibacterial effect by inhibiting protein synthesis. Ketolides bind to the 50S subunit of the bacterial ribosome, specifically at domain V of the 23S rRNA. This binding site overlaps with that of macrolides. However, ketolides have a modified chemical structure that allows for a stronger binding affinity and interaction with an additional site (domain II) on the ribosome. This enhanced binding helps them to be effective against some macrolide-resistant strains where resistance is conferred by ribosomal methylation (via erm genes) or efflux pumps.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Inhibits translocation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->50S_subunit This compound This compound This compound->50S_subunit Binds to 23S rRNA (Domain V & II)

Mechanism of action of this compound.

References

A Comparative Benchmarking Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of prominent Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies that have revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies. The initial request specified a comparison involving "Abt-770"; however, extensive searches did not identify a specific oncology compound with this designation. It is possible this was a typographical error or an internal project name not publicly disclosed. Therefore, this guide focuses on benchmarking several well-established and clinically relevant ALK inhibitors against each other, providing essential data for researchers, scientists, and drug development professionals.

The information presented herein is compiled from publicly available research and clinical trial data to offer an objective overview of the performance and characteristics of these critical therapeutic agents.

Data Presentation: Benchmarking ALK Inhibitors

The following tables summarize key quantitative data for prominent ALK inhibitors, facilitating a direct comparison of their biochemical potency and clinical efficacy.

Table 1: Biochemical Potency of Selected ALK Inhibitors

InhibitorTarget(s)IC50 (ALK, cell-free assay)Cellular IC50 (against ALK+ cell lines)Reference(s)
CrizotinibALK, MET, ROS1~24 nM20-50 nM[1]
CeritinibALK, IGF-1R, InsR, ROS1Not specified27-35 nM[2]
AlectinibALK (highly selective)~1.9 nM~18 nM[3]
BrigatinibALK, ROS1, mutant EGFR0.62 nM16-41 nM (ROS1)[2]
LorlatinibALK, ROS1Not specifiedNot specified[4][5]
NVP-TAE684ALKNot specified2-10 nM[6][7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC

InhibitorComparatorObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
CrizotinibChemotherapy74%10.9 months[2]
AlectinibCrizotinib82.9%34.8 months[3]
BrigatinibCrizotinib71%24.0 months[8]
LorlatinibCrizotinib78%Not Reached (at interim analysis)[9]
CeritinibChemotherapy72.3% (ALK inhibitor-naïve)18.4 months (ALK inhibitor-naïve)[2]

ORR (Objective Response Rate) is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. PFS (Progression-Free Survival) is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ALK inhibitors are provided below.

Kinase Assays (In Vitro Potency)

Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against the ALK enzyme.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against purified ALK kinase domain.

  • General Protocol:

    • Reagents: Recombinant human ALK kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), Adenosine Triphosphate (ATP), and the test inhibitor at various concentrations.

    • Procedure: The ALK enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

    • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity[10]. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays (Cellular Potency)

Cell-based assays are used to assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling.

  • Objective: To determine the IC50 of an inhibitor in ALK-positive cancer cell lines (e.g., Karpas-299, SU-DHL-1, H2228).

  • General Protocol (MTT Assay):

    • Cell Culture: ALK-positive cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blotting (Target Engagement and Downstream Signaling)

Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, confirming that the inhibitor is engaging its target within the cell.

  • Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways (e.g., STAT3, AKT, ERK).

  • General Protocol:

    • Cell Lysis: ALK-positive cells are treated with the inhibitor for a specific duration, followed by lysis to extract total proteins.

    • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and phosphorylated and total forms of downstream signaling proteins.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein expression and phosphorylation.

Fluorescence In Situ Hybridization (FISH) (Detection of ALK Gene Rearrangements)

FISH is the gold standard for identifying patients with ALK gene rearrangements, making them eligible for ALK inhibitor therapy.[1][11]

  • Objective: To detect the presence of a break-apart signal in the ALK gene, indicative of a chromosomal rearrangement.

  • General Protocol:

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

    • Probe Hybridization: A dual-color "break-apart" probe set is used, which contains two probes that bind to sequences on either side of the ALK gene breakpoint on chromosome 2. These probes are fluorescently labeled with different colors (e.g., green and red).

    • Microscopy: The slides are examined under a fluorescence microscope.

    • Interpretation: In cells without an ALK rearrangement, the red and green signals appear as a single, fused yellow signal. In cells with an ALK rearrangement, the red and green signals are separated. A positive result is typically defined as >15% of tumor cells showing separated signals.[12]

Visualizations

The following diagrams illustrate key concepts related to ALK inhibition.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds and activates P_ALK Phosphorylated ALK (Active) ALK->P_ALK Dimerization & Autophosphorylation EML4_ALK EML4-ALK Fusion Protein EML4_ALK->P_ALK Constitutive Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway P_ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Inhibitor ALK Inhibitor (e.g., Crizotinib, Alectinib) Inhibitor->P_ALK Inhibits Phosphorylation

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental_Workflow_ALK_Inhibitor_Screening start Start: Compound Library kinase_assay Biochemical Kinase Assay (In Vitro Potency - IC50) start->kinase_assay cell_assay Cellular Proliferation Assay (Cellular Potency - IC50) ALK+ Cell Lines kinase_assay->cell_assay Hits western_blot Western Blot Analysis (Target Engagement & Downstream Signaling) cell_assay->western_blot Leads in_vivo In Vivo Xenograft Models (Efficacy & Toxicity) western_blot->in_vivo clinical_trials Clinical Trials (Human Efficacy & Safety) in_vivo->clinical_trials Candidate end Approved Drug clinical_trials->end

Caption: Drug Discovery Workflow for ALK Inhibitors.

References

Safety Operating Guide

Proper Disposal of Abt-770: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

In the absence of specific guidance for "Abt-770," it is crucial to handle and dispose of this substance as an unknown chemical, following established laboratory safety protocols to minimize risks to personnel and the environment. The following procedures are based on general best practices for the management of chemical waste in a laboratory setting.

General Handling and Storage of Unknown Chemicals

Prior to disposal, proper handling and storage are paramount to ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as butyl rubber or neoprene), and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3] Avoid all sources of ignition, such as heat, sparks, and open flames.[1]

  • Spill Management: In case of a spill, equip cleanup personnel with proper protection.[1] Absorb spills with inert material like sand or soil and collect them in a sealed container for disposal.[4] Prevent the substance from entering sewers or public waters.[1][3]

Quantitative Data Summary: General Chemical Waste Parameters

The following table summarizes general parameters to consider when preparing chemical waste for disposal. These are not specific to "this compound" but represent common information found on Safety Data Sheets.

ParameterGeneral Guideline
pH Neutralize if safe to do so, typically within a range of 6-9, before disposal, unless otherwise specified by waste management guidelines.
Flash Point Characterize as flammable or non-flammable. For example, some combustible liquids have a flash point around 102°F (Tag Closed Cup).[2]
Toxicity Assume the substance is toxic and handle it accordingly. Note any known hazards such as irritation to eyes and skin or respiratory tract.[2][3]
Environmental Hazards Assume the substance is hazardous to the aquatic environment.[1] Avoid release into the environment.[1]

Step-by-Step Disposal Protocol for Unknown Chemicals

The disposal of any chemical, especially an unknown one, must be conducted in strict accordance with local, state, and federal regulations.

Experimental Protocol: Chemical Waste Characterization and Disposal

  • Information Gathering:

    • Attempt to identify the chemical and its hazards by reviewing laboratory notebooks, inventory records, and any available documentation associated with the substance.

    • If the chemical cannot be positively identified, it must be treated as hazardous waste.

  • Waste Characterization:

    • Do not attempt to characterize the waste through chemical reactions unless you are a trained chemist with appropriate safety measures in place.

    • Label the waste container clearly with "Caution: Unknown Chemical" and any known information (e.g., suspected chemical class, source).

  • Segregation and Containment:

    • Segregate the unknown chemical waste from all other waste streams.

    • Ensure the waste is in a sealed, leak-proof container made of a material compatible with the suspected chemical class.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS department. They are trained to manage and dispose of hazardous and unknown chemical waste.

    • Provide them with all available information about the substance.

  • Professional Disposal:

    • The EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.

    • Disposal methods may include incineration at a special waste facility or other approved methods in accordance with regulations.[4]

Logical Workflow for Unknown Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of an unknown chemical substance.

cluster_0 Start: Unknown Chemical Identified cluster_1 Information Gathering & Assessment cluster_2 Handling & Containment cluster_3 Disposal Protocol cluster_4 Completion A Substance 'this compound' requires disposal B Search for specific SDS and disposal protocols for 'this compound' A->B C Information Found? B->C D Follow specific disposal instructions on SDS C->D Yes E Treat as 'Unknown Hazardous Chemical' C->E No L Document waste disposal in laboratory records D->L F Wear appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Label container: 'Caution: Unknown Hazardous Waste' with all known info F->G H Store in a secure, designated hazardous waste accumulation area G->H I Contact Institutional Environmental Health & Safety (EHS) H->I J Provide all available information to EHS personnel I->J K Arrange for pickup by licensed hazardous waste vendor J->K K->L

Caption: Workflow for the safe disposal of an unknown chemical.

References

Essential Safety and Operational Guidance for Handling Abt-770

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of potent compounds like the kinase inhibitor Abt-770 is paramount. This document provides immediate and essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Communication and Compound Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent kinase inhibitor, it should be treated as a hazardous substance with the potential for significant biological effects at low concentrations. The following table summarizes the general hazards associated with potent kinase inhibitors.

Table 1: General Hazard Information for Potent Kinase Inhibitors

Hazard CategoryDescription
Toxicological Hazards Potent kinase inhibitors are designed to be biologically active at low doses. Potential effects include cytotoxicity, target organ toxicity, and reproductive hazards. The Occupational Exposure Limit (OEL) for such compounds is typically low.
Physical Hazards The compound is likely a solid (powder). Dust generation during handling poses a significant inhalation risk.
Environmental Hazards The environmental impact is not fully characterized. As a precaution, it should be considered harmful to aquatic life. Avoid release into the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without compromising the inner layer.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body from spills and contamination.[1]
Eye/Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3]Prevents inhalation of hazardous dust particles.
Additional Protection Disposable shoe covers and head/hair covers.Minimizes the tracking of contamination outside of the designated handling area.[1]

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective means of containing hazardous materials.

Table 3: Engineering Controls and Work Practices

Control/PracticeDescription
Primary Engineering Control All handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a containment ventilated enclosure (CVE).[2][4]
Secondary Engineering Control The handling area should be a designated and restricted-access zone with controlled airflow (negative pressure relative to adjacent areas).
Weighing and Dispensing Use a balance with a draft shield inside the primary engineering control. Utilize disposable weighing containers.
Solution Preparation Prepare solutions within the primary engineering control. Use closed-system transfer devices (CSTDs) where feasible to prevent leaks and spills.
General Hygiene Wash hands thoroughly before and after handling the compound, and before leaving the laboratory. Do not eat, drink, or store food in the handling area.

Spill Management and Decontamination

Immediate and appropriate response to spills is crucial.

Table 4: Spill Response and Decontamination Procedures

ProcedureDescription
Spill Kit A dedicated spill kit for potent compounds should be readily available. It should contain absorbent materials, appropriate cleaning solutions, and additional PPE.
Small Spills (Powder) Gently cover the spill with damp absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
Small Spills (Liquid) Absorb the spill with an inert absorbent material. Place the used absorbent into a labeled hazardous waste container.
Large Spills Evacuate the area and notify the appropriate safety personnel. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
Decontamination Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a validated decontamination solution (e.g., a high-pH solution or a specific deactivating agent, if known).

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Table 5: Waste Disposal Procedures

Waste StreamDisposal Method
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weighing papers, absorbent materials) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container.
Sharps Waste All contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting, incorporating the safety measures outlined above.

Abt770_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Enclosure prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Enter Containment handling_solubilize Solubilize Compound handling_weigh->handling_solubilize handling_aliquot Aliquot for Experiment handling_solubilize->handling_aliquot cleanup_decon Decontaminate Surfaces and Equipment handling_aliquot->cleanup_decon Exit Containment cleanup_waste Segregate and Package Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-770
Reactant of Route 2
Reactant of Route 2
Abt-770

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.